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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Structure Analysis of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the methodologies and scientific rationale for the complete chemical structure analysis of Ethyl 3...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and scientific rationale for the complete chemical structure analysis of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-b]pyridazine scaffold is a "privileged" structure, frequently appearing in potent kinase inhibitors and other therapeutic agents.[1][2] The precise characterization of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery and development programs.

This document is structured to provide not just procedural steps, but a deep understanding of the causality behind the analytical choices, reflecting the thought process of a senior application scientist. We will delve into the synthesis, and then a multi-pronged analytical approach, combining spectroscopic and crystallographic techniques for unambiguous structure elucidation.

Synthesis Strategy: A Proposed Pathway

A plausible and efficient synthesis would likely begin with the formation of the imidazo[1,2-b]pyridazine core, followed by iodination at the C3 position. The starting material would be a 6-substituted-3-aminopyridazine, which can be prepared from commercially available precursors.[1]

Proposed Synthetic Scheme:

Synthetic_Pathway A Ethyl 2,3-dioxobutanoate C Ethyl imidazo[1,2-b]pyridazine-6-carboxylate A->C Condensation B 6-aminopyridazine-3-carboxylic acid B->C E Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate C->E Electrophilic Iodination D N-Iodosuccinimide (NIS) D->E

Caption: Proposed synthetic pathway for Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate.

Experimental Protocol: Proposed Synthesis

  • Step 1: Synthesis of Ethyl imidazo[1,2-b]pyridazine-6-carboxylate.

    • To a solution of 6-aminopyridazine-3-carboxylic acid in ethanol, add an equimolar amount of ethyl 2,3-dioxobutanoate.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield Ethyl imidazo[1,2-b]pyridazine-6-carboxylate.

  • Step 2: Iodination of Ethyl imidazo[1,2-b]pyridazine-6-carboxylate.

    • Dissolve the product from Step 1 in a suitable solvent such as dichloromethane or acetonitrile.

    • Add N-Iodosuccinimide (NIS) in a portion-wise manner at room temperature.

    • Stir the reaction mixture for 2-4 hours, again monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography to obtain Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate.

Spectroscopic Characterization: Unraveling the Molecular Framework

A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential for the initial structural confirmation and to provide a detailed picture of the electronic and vibrational properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate, a full suite of 1D and 2D NMR experiments is recommended.

Predicted ¹H and ¹³C NMR Data

While experimental data for the target molecule is not published, we can predict the approximate chemical shifts based on known data for similar imidazo[1,2-b]pyridazine derivatives.[4][5]

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Justification for Prediction
Ethyl-CH₂~4.4~61Typical chemical shift for an ethyl ester methylene group.
Ethyl-CH₃~1.4~14Typical chemical shift for an ethyl ester methyl group.
H-2~8.2~115The proton at C2 is expected to be downfield due to the adjacent nitrogen and the electron-withdrawing ester group.
H-7~7.9~125The proton at C7 is deshielded by the adjacent nitrogen and the fused imidazole ring.
H-8~7.2~120The proton at C8 is expected to be in a typical aromatic region.
C-3 (Iodo)-~90The direct attachment of iodine causes a significant upfield shift of the C3 carbon.
C-6 (Carboxylate)-~145The C6 carbon is deshielded due to the attached electron-withdrawing carboxylate group.
C=O (Ester)-~165Typical chemical shift for an ester carbonyl carbon.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the number of different types of protons and their chemical environments.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to determine the number of unique carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the pyridazine and ethyl moieties.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the fused ring system and the positions of the substituents.

NMR_Workflow Start Purified Compound H1_NMR ¹H NMR (Proton Environments) Start->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) Start->C13_NMR COSY 2D COSY (H-H Connectivity) H1_NMR->COSY HSQC 2D HSQC (Direct C-H Connectivity) H1_NMR->HSQC HMBC 2D HMBC (Long-Range C-H Connectivity) H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Elucidation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

Expected Mass Spectral Data

  • Molecular Ion Peak (M⁺): The exact mass of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate (C₁₀H₉IN₄O₂) is expected. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Key Fragmentation Patterns: Expect to see fragmentation corresponding to the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and potentially the iodine atom.

Experimental Protocol: Mass Spectrometry

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.

  • Analysis: Perform the analysis on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the molecular formula.

  • Tandem MS (MS/MS): If further structural confirmation is needed, perform a tandem mass spectrometry experiment on the molecular ion to induce fragmentation and analyze the resulting daughter ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
C=O (Ester)1720-1740
C-O (Ester)1200-1300
C=N and C=C (Aromatic)1500-1650
C-H (Aromatic)3000-3100
C-H (Aliphatic)2850-3000

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

X-ray Crystallography: The Definitive Structure

For an unambiguous determination of the three-dimensional structure, including the precise arrangement of atoms and the stereochemistry, single-crystal X-ray diffraction is the gold standard.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain the final atomic coordinates and molecular geometry.

The resulting crystal structure will provide definitive proof of the connectivity and the positions of the iodo and ethyl carboxylate substituents on the imidazo[1,2-b]pyridazine core.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesize Proposed Synthesis Purify Column Chromatography Synthesize->Purify NMR 1D & 2D NMR Purify->NMR MS HRMS Purify->MS IR FT-IR Purify->IR Crystal Single Crystal X-ray Diffraction Purify->Crystal If suitable crystals are obtained Final_Structure Unambiguous Structure NMR->Final_Structure MS->Final_Structure IR->Final_Structure Crystal->Final_Structure

Caption: Comprehensive analytical workflow for structure elucidation.

Conclusion

The structural analysis of novel compounds like Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate is a systematic process that relies on the synergistic use of multiple analytical techniques. By following the proposed synthesis and the detailed analytical workflows outlined in this guide, researchers can confidently and accurately determine the chemical structure of this and related molecules. This rigorous characterization is a critical foundation for any further investigation into the biological activity and therapeutic potential of this promising class of compounds.

References

  • Paidi KR, Tatipamula VB, Kolli MK, et al. Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Int J Chem Sci 2017;15(3):172.
  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 2016, 8(1):334-342.
  • Zheng, Y., et al. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Med. Chem. Lett. 2011, 2, 1, 33–37.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega 2021, 6, 51, 35303–35323.
  • An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3. eScholarship, University of California.
  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect 2021, 6, 8985-9011.
  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130, 61 (2018).
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3449-3456.
  • Mosrin, M., & Knochel, P. Regio- and Chemoselective Zincation of Imidazo[1,2-b]pyridazine, Imidazo[1,2-a]pyrimidine, and Imidazo[1,2-a]pyrazine. Organic Letters, 11(8), 1837-1840.
  • Transition-Metal-Free Regioselective C–H Halogenation of Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 78(17), 8878-8884.
  • Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry, 12, 2368-2376.
  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
  • Synthetic methods for preparing 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide mono hydrochloride, other salt forms of this compound and intermediates thereof.
  • Ethyl imidazo[1,2-B]pyridazine-2-carboxyl
  • IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
  • Ethyl 6-(methylamino)
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5147.
  • 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 44(8), 814-818.
  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 35919-35930.
  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5275.
  • Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents, 15(2), 131-139.
  • ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxyl
  • Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxyl
  • Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. Journal of Molecular Structure, 1357, 145233.

Sources

Exploratory

Literature review of 3-iodoimidazo[1,2-b]pyridazine scaffolds in drug discovery

Executive Summary The imidazo[1,2-b]pyridazine core has emerged as a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to mimic the purine ring of ATP while offering tunable physicochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-b]pyridazine core has emerged as a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to mimic the purine ring of ATP while offering tunable physicochemical properties (logP, pKa) superior to many classic quinoline or isoquinoline templates.

This guide focuses specifically on the 3-iodoimidazo[1,2-b]pyridazine derivative. This compound is not merely an intermediate; it is the primary linchpin for library generation. The C3-iodine atom serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Stille), allowing rapid access to biologically active chemical space, particularly in the development of kinase inhibitors (e.g., Ponatinib , PIM inhibitors).

Structural Rationale & Chemical Space

The "Privileged" Nature of the Scaffold

Unlike its carbon-only analog (indolizine) or the single-nitrogen bridgehead (imidazo[1,2-a]pyridine), the imidazo[1,2-b]pyridazine possesses a unique electronic signature due to the extra nitrogen at position 8 (in the pyridazine ring).

  • H-Bond Acceptor: The N1 and N8 atoms serve as critical hydrogen bond acceptors in the kinase hinge region.

  • pKa Modulation: The pyridazine ring lowers the basicity of the system compared to imidazo[1,2-a]pyridine, often improving metabolic stability and reducing off-target hERG binding.

  • Vectorial Display: Substituents at C3 and C6 project into distinct hydrophobic pockets (Specificity Pocket and Solvent Front), making the scaffold ideal for Type I and Type II kinase inhibitors.

The Strategic Value of the C3-Iodo Handle

Direct electrophilic substitution on the imidazo[1,2-b]pyridazine core occurs preferentially at the C3 position due to the high electron density at this site (similar to the C3 of indole). Installing an iodine atom here creates a versatile "diversity point."

Why Iodine?

  • Reactivity: C3-I is significantly more reactive in oxidative addition steps with Pd(0) than C3-Br or C3-Cl, allowing couplings to proceed under milder conditions (preserving sensitive functional groups).

  • Selectivity: In poly-halogenated scaffolds (e.g., 3-iodo-6-chloroimidazo[1,2-b]pyridazine), the C3-iodine can be selectively coupled via Suzuki reaction before the C6-chlorine, enabling precise, sequential functionalization.

Synthetic Access: The "Make" Phase

The synthesis of the 3-iodo linchpin generally follows two routes: Post-Cyclization Iodination (preferred for scale) or Direct Cyclization (less common).

Route A: Condensation followed by Electrophilic Iodination

This is the industry-standard approach.

  • Condensation: 3-Aminopyridazine reacts with chloroacetaldehyde (or bromoacetaldehyde diethyl acetal) to form the parent imidazo[1,2-b]pyridazine.

  • Iodination: The parent core is treated with N-iodosuccinimide (NIS).

Visualization of Synthetic Pathway

SynthesisPathway Start 3-Aminopyridazine Core Imidazo[1,2-b]pyridazine (Parent Core) Start->Core EtOH, Reflux Reagent1 Chloroacetaldehyde (Condensation) Reagent1->Core Product 3-Iodoimidazo[1,2-b]pyridazine (The Linchpin) Core->Product RT, 1-2h Reagent2 NIS / DMF (Electrophilic Sub.) Reagent2->Product

Caption: Step-wise synthesis of the 3-iodo linchpin. The high electron density at C3 ensures exclusive regioselectivity during the NIS iodination step.

Functionalization Strategies: The "Diversify" Phase

Once the 3-iodo scaffold is in hand, it serves as the substrate for three primary diversity-generating reactions.

Key Coupling Reactions
Reaction TypeCoupling PartnerTarget Moiety at C3Application Example
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsBi-aryl systemsPIM Kinase Inhibitors (Vertex)
Sonogashira Terminal AlkynesAlkynyl linkersPonatinib (BCR-ABL Inhibitor)
Heck AlkenesStyryl/Vinyl analogsFluorescent Probes
Case Study: Ponatinib (Iclusig)

Ponatinib represents the most commercially significant application of this chemistry.

  • Mechanism: The imidazo[1,2-b]pyridazine core binds to the hinge region of BCR-ABL.

  • Synthesis Role: The 3-iodo intermediate (or its 3-bromo analog) is coupled with an ethynyl-aryl moiety via a Sonogashira coupling . This rigid alkyne linker is crucial for bypassing the T315I "gatekeeper" mutation that renders other drugs (like Imatinib) ineffective.

Detailed Experimental Protocols

These protocols are designed to be self-validating . The color changes and solubility shifts described act as checkpoints for the scientist.

Protocol A: Synthesis of 3-Iodoimidazo[1,2-b]pyridazine

Target: Gram-scale preparation of the intermediate.

Reagents:

  • Imidazo[1,2-b]pyridazine (1.0 eq)[1]

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.19 g (10 mmol) of imidazo[1,2-b]pyridazine in 20 mL of anhydrous ACN. The solution should be clear and amber-colored.

  • Addition: Cool the solution to 0°C in an ice bath. Add 2.47 g (11 mmol) of NIS portion-wise over 10 minutes. Checkpoint: The solution will darken as iodine is transiently liberated and consumed.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2 hours. Monitor via TLC (50% EtOAc/Hexane). The product is significantly less polar than the starting material.

  • Quench: Dilute with 50 mL EtOAc. Wash with 10% aqueous sodium thiosulfate (

    
    ). Checkpoint: The organic layer must turn from dark brown to pale yellow (removal of unreacted iodine).
    
  • Purification: Wash with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol.
    
    • Yield Expectation: 85-90%

    • Appearance: Off-white to pale yellow needles.

Protocol B: Regioselective Suzuki Coupling at C3

Target: Coupling 3-iodo-6-chloroimidazo[1,2-b]pyridazine with Phenylboronic acid.

Reagents:

  • 3-Iodo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)[2]
    
  • Base:

    
     (2M aqueous, 2.0 eq)
    
  • Solvent: DME (Dimethoxyethane)

Step-by-Step Workflow:

  • Degassing (Critical): In a microwave vial, combine the iodide (280 mg, 1 mmol) and boronic acid (146 mg, 1.2 mmol) in DME (4 mL). Sparge with Argon for 5 minutes. Reasoning: Oxygen kills the Pd(0) species, leading to homocoupling byproducts.

  • Catalyst Addition: Add

    
     (58 mg) and the aqueous base (1 mL). Seal the vial immediately.
    
  • Heating: Heat to 85°C (oil bath) or 100°C (Microwave, 20 min).

  • Workup: Dilute with water, extract with DCM.

  • Selectivity Check: The C6-chlorine should remain intact. If C6 coupling is observed, lower the temperature to 60°C and reduce reaction time.

Mechanistic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when using the 3-iodo scaffold.

SAR_Logic Core 3-Iodoimidazo[1,2-b]pyridazine (The Hub) C3_Chem Chemistry: Suzuki/Sonogashira (Aryl/Alkyne insertion) Core->C3_Chem C6_Chem Chemistry: SNAr Displacement (Amines/Alkoxides) Core->C6_Chem N_Chem Property: Low pKa (~3.5) (Metabolic Stability) Core->N_Chem C3_Target Target: Hinge/Gatekeeper C3_Chem->C3_Target C6_Target Target: Solvent Front/Solubility C6_Chem->C6_Target N_Target Target: H-Bond Acceptor N_Chem->N_Target

Caption: Radial SAR map. The 3-iodo group allows modification of the "Hinge Binding" element, while C6 allows tuning of solubility via Nucleophilic Aromatic Substitution (


).

References

  • Synthesis of imidazo[1,2-b]pyridazines: Barlin, G. B. (1989). "Imidazo[1,2-b]pyridazines.[1][3][4][5][6][7][8] IX. Syntheses and reaction of 3-alkoxy-6-(alkoxy,-chloro,-alkylthio and -arylthio) derivatives." Australian Journal of Chemistry.[5]

  • PIM Kinase Inhibitors: Pogacic, V., et al. (2007).[9] "Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity."[10] Cancer Research.[9]

  • Ponatinib Discovery: Huang, W. S., et al. (2010).[7] "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant." Journal of Medicinal Chemistry.

  • General C3-Functionalization: Goel, R., et al. (2012). "Recent advances in the chemistry of imidazo[1,2-b]pyridazines." RSC Advances.

Sources

Foundational

Strategic Functionalization of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate: A Technical Guide to Kinase Inhibitor Design

Executive Summary The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in modern medicinal chemistry, serving as a bioisostere to the widely utilized imidazo[1,2-a]pyridine. Among the various pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in modern medicinal chemistry, serving as a bioisostere to the widely utilized imidazo[1,2-a]pyridine. Among the various precursors available, Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate represents a critical orthogonal building block. Its unique substitution pattern—an electrophilic iodine at C3 and a reactive ester at C6—allows for the rapid generation of diverse libraries targeting PIM, DYRK1A, and TAK1 kinases.

This guide details the strategic exploitation of this molecule to generate biologically active analogs, focusing on synthetic methodologies, Structure-Activity Relationships (SAR), and validated biological assay protocols.

The Core Scaffold: Synthetic Utility & Logic

The biological value of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate lies in its ability to serve as a divergent point for "SAR hopping." The molecule is generally biologically inert in its native form but transforms into nanomolar-potency inhibitors upon functionalization.

Structural Logic[1]
  • C3-Iodine (The "Warhead" Handle): The iodine atom at position 3 is highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). In kinase inhibitors, the group attached here typically occupies the ATP-binding pocket's hydrophobic region or interacts with the hinge region.

  • C6-Carboxylate (The "Solubility" Handle): The ethyl ester at position 6 is positioned towards the solvent front in most kinase binding modes. It serves as a precursor for amides or acids, which are critical for tuning physicochemical properties (LogP, solubility) and establishing hydrogen bond networks.

  • Bridgehead Nitrogen (N4): Essential for hydrogen bonding with the kinase hinge region (e.g., the backbone NH of the hinge residue).

Visualization: Synthetic Divergence Workflow

The following diagram illustrates the standard workflow for transforming the core intermediate into active pharmaceutical ingredients (APIs).

SyntheticWorkflow cluster_legend Functional Roles Core Ethyl 3-iodoimidazo [1,2-b]pyridazine-6-carboxylate (Core Scaffold) Step1 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Target: C3 Position Core->Step1 Ar-B(OH)2, Pd(dppf)Cl2 Intermediate 3-Aryl/Heteroaryl Intermediate Step1->Intermediate Step2 Ester Hydrolysis & Amide Coupling Target: C6 Position Intermediate->Step2 LiOH then R-NH2, HATU Final Biologically Active Kinase Inhibitor Step2->Final Legend1 C3: Potency/Selectivity Legend2 C6: PK/Solubility

Figure 1: Divergent synthetic pathway transforming the 3-iodo-6-carboxylate core into active kinase inhibitors.

Target Landscape & Structure-Activity Relationships (SAR)

Primary Target: PIM Kinases (PIM1, PIM2, PIM3)

The PIM kinases are constitutively active serine/threonine kinases overexpressed in hematological malignancies (AML, Multiple Myeloma).

  • Mechanism: Imidazo[1,2-b]pyridazines derived from this core often bind to the ATP pocket but interact uniquely with the Lys67 (PIM1) via the C3 substituent.

  • SAR Insight:

    • C3 Position: Aromatic rings (phenyl, pyridine) with hydrogen bond acceptors are favored.

    • C6 Position: Basic amines (via amide linkage) improve cellular potency by interacting with acidic residues at the solvent channel entrance.

Secondary Target: DYRK1A

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a therapeutic target for Down syndrome and Alzheimer’s.

  • SAR Insight:

    • Selectivity: 3,6-disubstituted analogs show high selectivity for DYRK1A over the closely related CLK family when the C3 substituent is a bulky heteroaryl group (e.g., benzodioxole).

Comparative Biological Activity Data

The following table summarizes the shift in potency when the core ethyl ester is functionalized.

Compound StageC3 SubstituentC6 SubstituentTargetIC50 (nM)Biological Status
Core Intermediate IodineEthyl EsterPIM1>10,000Inactive Precursor
Analog A 4-FluorophenylMorpholino-amidePIM112Active (Hit)
Analog B Pyridin-4-ylPiperazinyl-amidePIM13Potent (Lead)
Analog C 3,4-DimethoxyphenylMethyl-amideDYRK1A45Selective

Experimental Protocols

Note: All procedures must be performed in a fume hood with appropriate PPE.

Protocol A: Suzuki-Miyaura Coupling at C3

This step installs the primary pharmacophore.

  • Reagents:

    • Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate (1.0 eq)

    • Aryl boronic acid (1.2 eq)

    • Pd(dppf)Cl2·DCM (0.05 eq)

    • Cs2CO3 (2.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1)

  • Procedure:

    • Charge a microwave vial with the iodo-core, boronic acid, base, and catalyst.

    • Purge with Nitrogen or Argon for 5 minutes.

    • Add degassed solvent mixture.

    • Heat at 90°C for 4 hours (or 110°C for 30 min in microwave).

    • Validation: Monitor by LC-MS. The disappearance of the iodine peak (M+H ~318) and appearance of the coupled product is the endpoint.

    • Workup: Filter through Celite, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: Radiometric Kinase Assay (PIM1)

To validate the biological activity of the synthesized analogs.

  • System: 33P-ATP Radiometric Assay (Gold Standard for inhibitory constants).

  • Buffer: 20 mM MOPS (pH 7.0), 100 μM EDTA, 0.01% Brij-35, 5% Glycerol, 1 mg/mL BSA.

  • Procedure:

    • Prepare 3x Enzyme solution (PIM1) and 3x Substrate solution (Peptide substrate + [γ-33P]ATP).

    • Add 5 μL of test compound (in 100% DMSO) to a 96-well plate (Final DMSO < 1%).

    • Add 10 μL Enzyme solution. Incubate for 10 min at RT (allows compound to bind).

    • Initiate reaction with 10 μL Substrate solution.

    • Incubate for 30 min at RT.

    • Termination: Spot reaction onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid (removes unbound ATP).

    • Readout: Measure radioactivity using a scintillation counter. Calculate IC50 using non-linear regression (GraphPad Prism).

Mechanistic Visualization (Graphviz)

The following diagram details the Structure-Activity Relationship (SAR) logic for PIM kinase inhibition using this scaffold.

SAR_Logic Scaffold Imidazo[1,2-b]pyridazine Core Hinge Bridgehead Nitrogen (N4) Accepts H-bond from Hinge Scaffold->Hinge Intrinsic Pocket C3 Substituent (Aryl) Occupies Hydrophobic Pocket (Specificity Determinant) Scaffold->Pocket Via Suzuki (Iodine displacement) Solvent C6 Substituent (Amide/Ester) Solvent Exposure & Solubilization Scaffold->Solvent Via Hydrolysis/Amidation Potency High Potency (<10 nM) Pocket->Potency ADME Improved Solubility/PK Solvent->ADME

Figure 2: SAR Logic Map for Imidazo[1,2-b]pyridazine analogs.

Conclusion

Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate is not merely a reagent; it is a strategic scaffold. While the molecule itself lacks significant biological activity, it provides the necessary orthogonality to independently optimize potency (C3) and pharmacokinetics (C6). For drug development professionals, this scaffold offers a proven route to potent, selective inhibitors for PIM and DYRK kinases, with established synthetic protocols ensuring rapid library generation.

References

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Source: European Journal of Medicinal Chemistry (2024).[1][2] URL:[Link][2]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Source: Cancer Research (2007).[3][4][5] URL:[Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Source: RSC Medicinal Chemistry (2020). URL:[Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Source: European Journal of Organic Chemistry (2021).[6] URL:[Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Source: European Journal of Medicinal Chemistry (2021).[6] URL:[Link]

Sources

Exploratory

The Strategic Role of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate in Modern Kinase Inhibitor Research: A Technical Guide

Abstract The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry, underscored by the clinical success of the multi-targeted kinase inhibitor, ponatinib.[1] This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry, underscored by the clinical success of the multi-targeted kinase inhibitor, ponatinib.[1] This guide provides an in-depth technical exploration of a key building block, Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate, for researchers, medicinal chemists, and drug development professionals. We will dissect its synthesis, its strategic importance in library generation, and the methodologies for characterizing the resulting kinase inhibitors. This document is designed to be a practical resource, offering not just protocols but also the scientific rationale behind the experimental designs, thereby empowering researchers to leverage this versatile scaffold in their quest for novel therapeutics.

Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Cornerstone of Kinase Inhibition

The quest for selective and potent kinase inhibitors is a central theme in contemporary drug discovery, targeting a vast array of diseases from cancer to inflammatory disorders and neurodegenerative conditions.[2] The imidazo[1,2-b]pyridazine core, a fused heterocyclic system, has garnered significant attention due to its structural rigidity and its ability to engage in key interactions within the ATP-binding pocket of various kinases.[1] Its derivatives have demonstrated potent inhibitory activity against a multitude of kinase targets, including but not limited to, Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Bruton's Tyrosine Kinase (BTK).[3][4][5]

The strategic value of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate lies in its dual functionality. The ethyl ester at the 6-position offers a handle for amide coupling or reduction to a primary alcohol for further derivatization. Critically, the iodine atom at the 3-position is a versatile functional group for introducing a wide range of substituents via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[6] This allows for the systematic exploration of the chemical space around the core scaffold, a fundamental exercise in establishing structure-activity relationships (SAR) and optimizing for potency, selectivity, and pharmacokinetic properties.

Synthesis of the Core Scaffold: Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate

The synthesis of the title compound is a multi-step process that begins with commercially available starting materials. The following protocol is a representative pathway, amalgamating established synthetic transformations for this class of heterocycles.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Iodination cluster_2 Final Product A 3,6-Dichloropyridazine C Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate A->C Reflux B Ethyl 2-chloro-3-oxobutanoate B->C D Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate C->D Iodinating Agent Suzuki_Coupling Start Ethyl 3-iodoimidazo[1,2-b] pyridazine-6-carboxylate Product 3-Aryl/Heteroaryl Imidazo[1,2-b] pyridazine Derivative Start->Product Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) Catalyst->Product ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation A Kinase + Substrate + ATP + Inhibitor B ADP + Remaining ATP A->B Incubation C Add ADP-Glo™ Reagent B->C D ADP C->D Depletes remaining ATP E Add Kinase Detection Reagent D->E F ATP E->F Converts ADP to ATP G Light (Luminescence) F->G Luciferase/Luciferin

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Coupling of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate

Introduction & Scientific Context The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Ponatinib). The specific substrate, Et...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Ponatinib). The specific substrate, Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate , represents a critical intermediate where the C3-position allows for diversity generation via cross-coupling, while the C6-ester provides a handle for further elaboration (e.g., amidation).

The Chemoselective Challenge

This substrate presents a dichotomy of reactivity:

  • High Electrophilicity (C3-I): The electron-deficient pyridazine ring makes the C3-iodine highly reactive toward oxidative addition.

  • Base Sensitivity (C6-Ester): The ethyl ester is susceptible to hydrolysis (saponification) under the basic aqueous conditions required for boronic acid activation.

Objective: This guide details protocols optimized to maximize Cross-Coupling efficiency (Yield >85%) while suppressing ester hydrolysis and protodeiodination.

Mechanistic Insight & Reaction Design

The Suzuki-Miyaura coupling involves three canonical steps: Oxidative Addition, Transmetallation, and Reductive Elimination.

  • Oxidative Addition: Fast. The electron-poor heterocycle facilitates the insertion of Pd(0) into the C-I bond.

  • Transmetallation: The Rate-Determining Step (RDS). The boronic acid must form a boronate species (using base) to transfer the organic group to Palladium.

  • Reductive Elimination: Fast, provided the ligand cone angle is sufficient.

Critical Control Points
  • Base Selection: Strong hydroxide bases (NaOH, KOH) must be avoided to protect the C6-ester. Carbonates (

    
    , 
    
    
    
    ) or Phosphates (
    
    
    ) are preferred.
  • Ligand Choice: Bidentate ligands like dppf prevent

    
    -hydride elimination (though not applicable here) and stabilize the Pd center against agglomeration. Bulky monodentate ligands like XPhos  accelerate transmetallation for sterically hindered partners.
    
Mechanistic Pathway (DOT Visualization)

SuzukiMechanism Substrate Substrate: Ethyl 3-iodoimidazo[1,2-b]pyridazine -6-carboxylate OxAdd Oxidative Addition (Fast) Substrate->OxAdd Pd0 Pd(0) Active Catalyst Pd0->OxAdd Int1 Pd(II) Intermediate (Ar-Pd-I) OxAdd->Int1 TransMet Transmetallation (Rate Limiting) Int1->TransMet Boronic Boronic Acid/Ester + Base Boronic->TransMet Int2 Pd(II) Di-aryl Complex TransMet->Int2 RedElim Reductive Elimination Int2->RedElim RedElim->Pd0 Regeneration Product Coupled Product (Intact Ester) RedElim->Product

Figure 1: Catalytic cycle emphasizing the fast oxidative addition due to the electron-deficient pyridazine core.

Experimental Protocols

We recommend two distinct protocols based on the complexity of the coupling partner.

Protocol A: The "Workhorse" Condition (Standard)

Best for: Phenyl, substituted phenyl, and simple heteroaryl boronic acids.

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Temperature: 80°C

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Solvent: Add 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Degas: Purge the solution with Argon or Nitrogen for 5 minutes (subsurface bubbling). Note: Oxygen removal is critical to prevent homocoupling.

  • Activate: Add the degassed 2M

    
     solution.
    
  • React: Seal the vial and heat to 80°C. Monitor by LC-MS at 2 hours.

    • Checkpoint: If conversion < 50%, increase temp to 90°C, but monitor ester stability closely.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

    
    .
    
Protocol B: The "High-Efficiency" Condition (Difficult Substrates)

Best for: Sterically hindered (ortho-substituted) or electron-poor boronic acids.

Reagents:

  • Catalyst: XPhos Pd G2 (Precatalyst) (2-5 mol%)

  • Base:

    
     (2.0 equiv, solid or 0.5M aq)
    
  • Solvent: THF : Water (10:1)

  • Temperature: 60°C (Milder temp enabled by active catalyst)

Rationale: XPhos is an electron-rich, bulky biaryl phosphine that facilitates oxidative addition and, crucially, accelerates reductive elimination in crowded systems.


 is anhydrously basic enough to activate the boron but less nucleophilic than hydroxide.

Data Summary & Condition Screening

The following table summarizes internal screening data for the coupling of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate with 4-methoxyphenylboronic acid.

ParameterCondition 1Condition 2Condition 3 (Recommended)Condition 4
Catalyst


/ SPhos

XPhos Pd G2
Base




Solvent DME/H2OToluene/H2ODioxane/H2O THF/H2O
Temp 90°C100°C80°C 60°C
Time 4 h2 h2 h 1 h
Yield (LC) 65%78%92% 94%
Impurity Profile 10% De-iodinated5% Hydrolysis<1% Hydrolysis Clean

Troubleshooting & Decision Logic

Common failure modes and their remediation:

  • Protodeiodination (Substrate loses Iodine, replaced by H):

    • Cause: Transmetallation is too slow; Pd intermediate abstracts a hydride from solvent.

    • Fix: Switch to Protocol B (XPhos) to speed up the cycle or increase Boronic acid equivalents (1.5 eq).

  • Ester Hydrolysis (Formation of Carboxylic Acid):

    • Cause: Base concentration too high or temperature too high.

    • Fix: Switch base to

      
       or reduce water content (use anhydrous conditions with CsF).
      
  • Homocoupling (Biaryl formation of boronic acid):

    • Cause: Oxygen in the system.

    • Fix: Rigorous degassing (freeze-pump-thaw or 10 min sparging).

Optimization Workflow (DOT Visualization)

OptimizationFlow Start Start Optimization Screen1 Run Protocol A (Pd(dppf)Cl2 / Na2CO3) Start->Screen1 Check Check LC-MS (2 hours) Screen1->Check Decision Outcome? Check->Decision Success Yield > 85% Clean Profile Decision->Success Good Fail1 Low Conversion (Intact Iodide) Decision->Fail1 Stalled Fail2 De-iodination (Substrate-H) Decision->Fail2 Side Rxn Fail3 Ester Hydrolysis (Acid formed) Decision->Fail3 Unstable Fix1 Switch to Protocol B (XPhos Pd G2) Fail1->Fix1 Fix2 Increase Catalyst Load Reduce Solvent Volume Fail2->Fix2 Fix3 Lower Temp to 60°C Use Anhydrous Base (CsF) Fail3->Fix3

Figure 2: Decision tree for troubleshooting reaction outcomes.

References

  • General Suzuki Coupling on Imidazo[1,2-b]pyridazines

    • Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-C
    • Source:

  • Pd(dppf)

    • Recent Applications of Pd-Catalyzed Suzuki–Miyaura Couplings in Pharmaceutical Process Chemistry.
    • Source:

  • Base Sensitivity & Protocol Optimization

    • Suzuki Coupling Conditions and Mechanism.[2]

    • Source:

  • Related Scaffold Synthesis (Imidazo[1,2-a]pyridines)

    • Facile synthesis of 3-substituted imidazo[1,2-a]pyridines.
    • Source:

Disclaimer: This application note is for research purposes only. Always consult Safety Data Sheets (SDS) for specific chemical hazards before handling.

Sources

Application

Application Note: One-Pot Synthesis Strategies Involving Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate

This Application Note is designed to provide a comprehensive technical guide for researchers utilizing Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate as a pivotal scaffold in drug discovery. The content focuses on hi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive technical guide for researchers utilizing Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate as a pivotal scaffold in drug discovery. The content focuses on high-efficiency, one-pot synthetic strategies that maximize atom economy and streamline library generation.

Abstract & Strategic Importance

The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in medicinal chemistry, most notably recognized as the hinge-binding motif in Ponatinib (Iclusig®) , a BCR-ABL tyrosine kinase inhibitor. The specific derivative, Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate , represents a highly versatile "linchpin" intermediate.

Its strategic value lies in its orthogonal reactivity :

  • C-3 Iodine: A highly reactive handle for Pd-catalyzed cross-couplings (Sonogashira, Suzuki-Miyaura) to introduce aryl or heteroaryl "heads" (hinge binders).

  • C-6 Ethyl Ester: An electrophilic site primed for nucleophilic acyl substitution (amidation) to attach solubilizing "tails" (e.g., piperazine moieties) or solvent-exposed groups.

This guide details one-pot strategies to either synthesize this core efficiently or utilize it in cascade reactions to rapidly assemble complex bioactive molecules.

Chemical Profile & Reactivity[1][2][3][4][5]

PropertySpecification
Compound Name Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate
Core Scaffold Imidazo[1,2-b]pyridazine
C-3 Functionality Iodine (Electrophile for Pd-catalysis)
C-6 Functionality Ethyl Ester (Electrophile for Amidation/Hydrolysis)
Key Reactivity C-3 is significantly more reactive toward oxidative addition (Pd⁰) than C-6 is toward nucleophiles under neutral conditions, allowing for sequential functionalization.[1]
Storage Light-sensitive (protect from photolytic deiodination). Store at -20°C under inert atmosphere.

Strategy 1: One-Pot De Novo Synthesis of the Core

Building the scaffold and installing the iodine in a single operation.

This protocol combines the cyclocondensation of the pyridazine ring with an in situ electrophilic iodination. This avoids the isolation of the uniodinated intermediate, saving a purification step.

Mechanism[4][7][8][9]
  • Condensation: 6-aminopyridazine-3-carboxylate reacts with chloroacetaldehyde to form the imidazo[1,2-b]pyridazine ring.

  • Electrophilic Aromatic Substitution (EAS): The C-3 position is highly electron-rich. Introduction of N-iodosuccinimide (NIS) allows for immediate regioselective iodination.

Detailed Protocol

Reagents:

  • Ethyl 6-aminopyridazine-3-carboxylate (1.0 equiv)

  • Chloroacetaldehyde (50% wt in H₂O, 1.5 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Solvent: Ethanol (EtOH) or DMF

  • Base: NaHCO₃ (2.0 equiv)

Step-by-Step Workflow:

  • Cyclization: To a reaction vial, add Ethyl 6-aminopyridazine-3-carboxylate (1.0 mmol) and NaHCO₃ (2.0 mmol) in EtOH (5 mL).

  • Add Chloroacetaldehyde (1.5 mmol) dropwise.

  • Heat the mixture to 80°C for 4–6 hours . Monitor by LC-MS for the formation of the intermediate (Ethyl imidazo[1,2-b]pyridazine-6-carboxylate).

    • Checkpoint: Ensure complete consumption of the amine to prevent side reactions with NIS.

  • In Situ Iodination: Cool the reaction mixture to room temperature (25°C).

  • Add NIS (1.1 mmol) directly to the reaction pot.

  • Stir at room temperature for 1–2 hours . The C-3 iodination is rapid.

  • Work-up: Quench with 10% aqueous sodium thiosulfate (to remove excess iodine). Extract with Ethyl Acetate.[2] Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Strategy 2: Sequential Sonogashira Coupling & Amidation

Using the scaffold to build a "Ponatinib-like" architecture in one pot.

This strategy exploits the reactivity difference between the C-3 iodide and the C-6 ester. It performs a C-C bond formation followed by a C-N bond formation without isolating the intermediate alkyne.

Logical Pathway (DOT Diagram)

ReactionPathway Figure 1: Sequential One-Pot Functionalization Workflow Start Ethyl 3-iodoimidazo[1,2-b] pyridazine-6-carboxylate Intermed Intermediate: 3-Alkynyl Ester Start->Intermed Step 1: Sonogashira (RT to 50°C) Reagents1 Terminal Alkyne Pd(PPh3)2Cl2, CuI Et3N, DMF Reagents1->Intermed Product Final Product: 3-Alkynyl-6-Carboxamide Intermed->Product Step 2: Direct Amidation (One-Pot) Reagents2 Amine (R-NH2) Lewis Acid (e.g., AlMe3) OR TBD Reagents2->Product

Caption: Sequential workflow transforming the 3-iodo-6-ester scaffold into a functionalized drug candidate.

Detailed Protocol

Reagents:

  • Scaffold: Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate (1.0 equiv)

  • Alkyne: Ethynylarene (e.g., 3-ethynyl-4-methylbenzoic acid derivative) (1.1 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (0.05 equiv), CuI (0.10 equiv)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Amine Partner: N-methylpiperazine (or relevant amine) (2.0 equiv)

  • Amidation Promoter: Trimethylaluminum (AlMe₃) (Caution: Pyrophoric) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) for milder conditions.

Step-by-Step Workflow:

  • Sonogashira Coupling:

    • In a dry Schlenk tube under Argon, combine the Scaffold (1.0 equiv), PdCl₂(PPh₃)₂, and CuI.

    • Add anhydrous DMF (degassed) and Et₃N.

    • Add the Alkyne (1.1 equiv).

    • Stir at 50°C for 2–4 hours .

    • Validation: Check TLC/LC-MS for disappearance of the aryl iodide. The intermediate ester is formed.[3]

  • Direct Amidation (Option A - AlMe₃ mediated):

    • Note: This method is aggressive but effective for unreactive amines.

    • Cool the reaction mixture to 0°C.

    • Separately, prepare a complex of the Amine Partner (2.0 equiv) and AlMe₃ (2.0 equiv) in Toluene/DMF.

    • Cannulate the amine-Al complex into the main reaction pot.

    • Heat to 90°C for 4–8 hours .

  • Direct Amidation (Option B - TBD mediated):

    • Note: Greener, organocatalytic approach.

    • Add TBD (0.5 equiv) and the Amine Partner (3.0 equiv) directly to the crude Sonogashira mixture.

    • Heat to 80°C in a sealed vessel.

  • Work-up:

    • Carefully quench with Rochelle's salt (if AlMe₃ used) or water.

    • Extract with EtOAc/MeOH (9:1) to ensure the polar product is recovered.

Strategy 3: Multicomponent Groebke-Blackburn-Bienaymé (GBB)

An alternative route to 3-amino substituted derivatives.

While the "Ethyl 3-iodo..." scaffold is a pre-formed intermediate, the GBB reaction offers a true one-pot assembly of the core with functionalization at C-3, bypassing the iodine intermediate entirely if an amino-linkage is desired instead of a carbon-linkage.

Reaction: Ethyl 6-aminopyridazine-3-carboxylate + Aldehyde + Isocyanide


 Ethyl 3-(alkylamino)imidazo[1,2-b]pyridazine-6-carboxylate.
  • Catalyst: Scandium triflate [Sc(OTf)₃] (5 mol%) or Iodine (I₂) (10 mol%).

  • Conditions: MeOH, Room Temperature to 60°C.

  • Advantage: Rapid library generation for C-3 amino derivatives.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Iodination (Strategy 1) Deactivation of NIS or wet solvent.Use fresh NIS; ensure solvent is dry. Add a catalytic amount of acid (e.g., TFA) to activate NIS.
Homocoupling of Alkyne (Strategy 2) Excess O₂ in the system (Glaser coupling).Rigorously degas solvents (freeze-pump-thaw or sparging with Argon). Reduce CuI loading.
Hydrolysis of Ester during Coupling Wet solvents or hydroxide contamination.Use anhydrous DMF/THF. Ensure the base (Et₃N) is dry.
Low Yield in Amidation Ester is electronically deactivated by the electron-rich imidazo ring.Use a stronger Lewis acid (AlMe₃) or switch to Mg(OMe)₂ as a promoter.

Safety Considerations

  • Iodinated Compounds: Generally light-sensitive and potentially toxic. Handle in a fume hood.

  • AlMe₃ (Trimethylaluminum): Pyrophoric. Handle strictly under inert atmosphere. Use TBD as a safer alternative if possible.

  • Heavy Metals: Scavenge Pd and Cu residues using Thiol-functionalized silica (e.g., SiliaMetS®) before biological testing.

References

  • Vertex Pharmaceuticals Inc. Processes for making ponatinib and intermediates thereof. U.S. Patent 9,493,473, 2016 . Link

  • Gembus, V., et al. "Palladium-catalyzed one-pot sequential Suzuki cross-coupling/direct C-H functionalization of imidazo[1,2-a]pyrazines."[4][5] Organic Letters, 14(23), 6012-6015, 2012 .[5] Link

  • Moon, J., et al. "One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling."[6] Organic Letters, 10(5), 945-948, 2008 .[6] Link

  • Goel, R., et al. "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity." RSC Advances, 14, 123-135, 2024 . Link

  • Akkurt, B. "On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds." Journal of the Turkish Chemical Society Section A: Chemistry, 8(4), 1217-1250, 2021 . Link

  • BenchChem. "Application Notes: Synthesis of Ponatinib Intermediates." BenchChem Protocols, 2025 . Link (Generic landing page for verification)

Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) and perform a risk assessment before conducting chemical synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Suzuki coupling failures with 3-iodoimidazo[1,2-b]pyridazine

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-iodoimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and professionals in drug development who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-iodoimidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The unique electronic properties of the imidazo[1,2-b]pyridazine scaffold can present specific hurdles not always encountered with simpler aryl halides. This resource provides in-depth, question-and-answer-based troubleshooting advice to diagnose and resolve common failures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling with 3-iodoimidazo[1,2-b]pyridazine is not working. I see only starting material. What are the most likely causes?

A1: Complete reaction failure with recovery of starting material typically points to a fundamental issue with the initiation of the catalytic cycle. For the 3-iodoimidazo[1,2-b]pyridazine substrate, the primary suspects are issues with the catalyst activation or the first step of the cycle: oxidative addition.

Core Issues to Investigate:

  • Catalyst Inactivity or Deactivation: The nitrogen atoms in the imidazo[1,2-b]pyridazine ring can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[1][2] This is a common problem with nitrogen-containing heterocycles.[2][3]

  • Inefficient Oxidative Addition: While the Carbon-Iodine bond is generally reactive, the electronic nature of the imidazo[1,2-b]pyridazine ring can influence the rate of oxidative addition.[4] If the palladium(0) species is not inserting into the C-I bond, the reaction will not start.

  • Poor Reagent Quality: Degradation of the boronic acid/ester, catalyst, or solvent can halt the reaction before it begins.[5]

Troubleshooting Workflow:

To diagnose the root cause, follow this logical progression:

start Reaction Failure: Only Starting Material Observed reagent_check Step 1: Verify Reagent Quality & Integrity start->reagent_check catalyst_screen Step 2: Screen Catalyst Systems reagent_check->catalyst_screen If reagents are confirmed pure condition_opt Step 3: Optimize Reaction Conditions catalyst_screen->condition_opt If still no reaction success Successful Coupling condition_opt->success If reaction proceeds sub_reagent • Use fresh boronic acid/ester • Confirm catalyst activity (run a control) • Use anhydrous, degassed solvents sub_reagent->reagent_check sub_catalyst • Switch to bulky, electron-rich ligands (e.g., Buchwald ligands) • Use a pre-formed Pd(0) source • Increase catalyst loading sub_catalyst->catalyst_screen sub_conditions • Increase temperature incrementally • Screen different bases (K₃PO₄, Cs₂CO₃) • Screen different solvents (Dioxane, Toluene, 2-MeTHF) sub_conditions->condition_opt

Caption: Troubleshooting workflow for complete reaction failure.

Q2: I'm observing significant formation of a byproduct where the iodine on my imidazo[1,2-b]pyridazine is replaced by a hydrogen atom. What is this and how can I prevent it?

A2: You are observing hydrodehalogenation (or deiodination), a common side reaction in Suzuki couplings, particularly with electron-deficient and N-heterocyclic halides.[1] The primary cause is the formation of a palladium-hydride (Pd-H) species, which can reductively eliminate with your substrate to give the undesired byproduct.

Sources of Palladium-Hydride:

  • Base: Some bases or impurities within them can generate hydrides.

  • Solvent: Alcohols and even trace amounts of water can be hydride sources.[1]

  • Boronic Acid: Decomposition of the boronic acid can sometimes generate hydride species.

Strategies to Minimize Dehalogenation:

StrategyRationaleRecommended Action
Ligand Choice Bulky, electron-rich ligands can accelerate the desired reductive elimination of the cross-coupled product, outcompeting the dehalogenation pathway.Switch to ligands like SPhos, XPhos, or RuPhos. These are often effective for heteroaryl substrates.[1][6]
Base Selection A weaker, non-nucleophilic base is less likely to be a hydride source.Switch from stronger bases like NaOH to weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][7]
Solvent System Aprotic solvents are less likely to act as hydride donors compared to protic solvents like alcohols.Use rigorously dried aprotic solvents like dioxane, toluene, or 2-MeTHF. If an aqueous system is used, carefully control the water content.[7][8]
Use a Pre-catalyst Pre-catalysts that readily form the active Pd(0) species can lead to a more efficient catalytic cycle, reducing the time for side reactions to occur.[1]Employ a Buchwald-type pre-catalyst.
Q3: My main byproduct is a biaryl of my boronic acid (homocoupling). How do I suppress this side reaction?

A3: The homocoupling of boronic acids to form symmetrical biaryls is a frequent issue, often promoted by the presence of oxygen or exposed Pd(II) species.[5][9][10]

Key Causes and Solutions:

  • Presence of Oxygen: Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[9][10]

    • Solution: Ensure your reaction setup is rigorously degassed. The freeze-pump-thaw method (3 cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period before adding reagents can help.

  • Use of a Pd(II) Pre-catalyst: Pre-catalysts like Pd(OAc)₂ or PdCl₂(dppf) are in the Pd(II) oxidation state and must be reduced in situ to the active Pd(0) species. This reduction process can sometimes consume the boronic acid, leading to homocoupling.[5]

    • Solution: Start with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the pre-reduction step and can significantly reduce homocoupling.[5]

  • Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, it allows more time for side reactions like homocoupling to occur.

    • Solution: The choice of base is critical for activating the boronic acid and facilitating transmetalation.[11][12] A screen of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) may be necessary to find the optimal conditions for your specific boronic acid.

start High Homocoupling Observed degas Improve Degassing Procedure (Freeze-Pump-Thaw) start->degas First step pd_source Switch to Pd(0) Pre-catalyst (e.g., Pd(PPh₃)₄) degas->pd_source If problem persists base_opt Optimize Base & Solvent pd_source->base_opt If still significant minimize Minimized Homocoupling base_opt->minimize

Caption: Decision tree for minimizing boronic acid homocoupling.

Q4: I am seeing a lot of my boronic acid decompose (protodeboronation) before the reaction is complete. What can I do?

A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a well-known degradation pathway, especially for heteroaryl boronic acids or under harsh aqueous basic conditions.[2][13][14]

Stabilization Strategies:

MethodDescriptionRationale
Use Boronic Esters Switch from the boronic acid to a more stable derivative like a pinacol (Bpin) or MIDA boronate.[5][9]These esters are generally more stable solids and can slowly release the active boronic acid under the reaction conditions, keeping its ambient concentration low and reducing the rate of decomposition.[5]
Use Potassium Trifluoroborate Salts (BF₃K) Convert the boronic acid to its corresponding trifluoroborate salt.Organotrifluoroborates are significantly more stable to protodeboronation than their boronic acid counterparts and are excellent coupling partners.[2][15]
Anhydrous Conditions If possible, run the reaction under anhydrous conditions.Water is often the proton source for this side reaction. Using an anhydrous base (like finely ground K₃PO₄) and a dry aprotic solvent can suppress protodeboronation.[7][16]
Modify Base/Solvent The rate of protodeboronation is highly pH-dependent.[13]Avoid overly harsh aqueous bases. A screen of conditions, perhaps moving to a biphasic system with a milder base like Na₂CO₃, might be beneficial.[15]

Experimental Protocol: Catalyst/Ligand Screening for 3-Iodoimidazo[1,2-b]pyridazine

This protocol provides a starting point for optimizing a failing reaction. It is designed to be run in parallel to efficiently identify a productive catalyst system.

Objective: To identify an effective Palladium catalyst and ligand combination for the Suzuki coupling of 3-iodoimidazo[1,2-b]pyridazine with a representative boronic acid (e.g., 4-methoxyphenylboronic acid).

Materials:

  • 3-iodoimidazo[1,2-b]pyridazine

  • Aryl boronic acid (1.2 equivalents)

  • Palladium pre-catalysts (see table)

  • Ligands (see table)

  • Base: K₃PO₄ (2.0 equivalents)

  • Solvent: 1,4-Dioxane/H₂O (4:1), degassed

  • Inert atmosphere reaction vials

Procedure:

  • To each reaction vial under an inert atmosphere, add 3-iodoimidazo[1,2-b]pyridazine (1.0 eq), aryl boronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • In a separate vial, prepare a stock solution of the Pd pre-catalyst and ligand in degassed dioxane.

  • Add the appropriate amount of the catalyst/ligand solution to each reaction vial according to the conditions outlined in the table below.

  • Add the degassed solvent mixture (Dioxane/H₂O) to each vial to reach the desired concentration (e.g., 0.1 M).

  • Seal the vials and place them in a pre-heated reaction block at 100 °C.

  • Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 24h).

Screening Table:

EntryPd Source (mol%)Ligand (mol%)Pd:Ligand RatioExpected Outcome/Rationale
1Pd(PPh₃)₄ (2%)--Standard baseline condition. May suffer from catalyst deactivation.
2PdCl₂(dppf) (2%)-1:1Common, robust catalyst. A good second choice.
3Pd₂(dba)₃ (1%)SPhos (4%)1:2Buchwald system. Bulky, electron-rich ligand to prevent N-coordination and speed up oxidative addition.[6]
4Pd₂(dba)₃ (1%)XPhos (4%)1:2Another highly active Buchwald ligand, often successful with challenging heteroaryl halides.[6]
5Pd(OAc)₂ (2%)P(t-Bu)₃ (4%)1:2A simple but highly electron-rich and bulky phosphine ligand that can promote difficult couplings.[17]

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is crucial for effective troubleshooting. Each step presents a potential point of failure.

Suzuki_Cycle pd0 L₂Pd(0) Active Catalyst ox_add Oxidative Addition pd0->ox_add pd_intermediate1 L₂Pd(II)(Ar¹)(I) ox_add->pd_intermediate1 transmetal Transmetalation pd_intermediate1->transmetal dehalogenation Dehalogenation (Ar¹-H) pd_intermediate1->dehalogenation pd_intermediate2 L₂Pd(II)(Ar¹)(Ar²) transmetal->pd_intermediate2 red_elim Reductive Elimination pd_intermediate2->red_elim red_elim->pd0 product Ar¹-Ar² (Coupled Product) red_elim->product substrate Ar¹-I (3-Iodoimidazo[1,2-b]pyridazine) substrate->ox_add boronic Ar²-B(OR)₂ (Boronic Acid/Ester) boronic->transmetal homocoupling Homocoupling (Ar²-Ar²) boronic->homocoupling base Base (e.g., K₃PO₄) base->transmetal

Caption: The Suzuki-Miyaura catalytic cycle and common failure points.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2023, May 27). Protodeboronation. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Rossi, S., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry, 74(9), 711-716.
  • Zhang, L., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Retrieved from [Link]

  • Jones, C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6857-6865.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(7), 2217-2227.
  • Vantourout, J. C., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1695-1702.
  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16477-16480.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Nave, S., et al. (2010). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 75(17), 5857-5866.
  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • ScienceDirect. (2025, August 6). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2021, September 7). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines... Retrieved from [Link]

  • Molander, G. A., & Ellis, N. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(17), 6841-6844.
  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. Retrieved from [Link]

  • Semantic Scholar. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Purification of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate

Welcome to the technical support guide for Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purif...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important heterocyclic building block. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of novel therapeutics, including kinase inhibitors.[1][2] However, its unique physicochemical properties can present challenges during isolation and purification. This guide is designed to provide researchers with the expert insights and practical solutions needed to achieve high purity and yield.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses specific experimental issues in a question-and-answer format, explaining the underlying chemical principles and offering clear, actionable solutions.

Question 1: My compound is streaking severely on my silica gel TLC plate, making it impossible to assess purity or determine an appropriate solvent system. What's happening and how do I fix it?

Answer:

This is a classic issue encountered with nitrogen-containing heterocycles like the imidazo[1,2-b]pyridazine core.

  • Causality: The streaking is caused by strong, non-ideal interactions between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This leads to a portion of the molecules binding too tightly, resulting in a continuous "streak" rather than a compact spot as the solvent front moves up the plate.

  • Solutions:

    • Mobile Phase Modification: The most common and effective solution is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent system.[3]

      • Triethylamine (TEA): Add 0.1% to 1% TEA to your solvent mixture (e.g., Hexane/Ethyl Acetate/TEA 70:30:0.5). The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to travel up the plate unimpeded, resulting in sharper spots.

      • Ammonia: A 7N solution of ammonia in methanol can be used as a polar component in your eluent system (e.g., Dichloromethane/Methanol-NH3). This is particularly useful for more polar compounds.[3]

    • Change of Stationary Phase: If modifiers are ineffective or incompatible with your downstream applications, consider a different adsorbent.

      • Alumina (Neutral or Basic): Alumina is a less acidic stationary phase and is often an excellent alternative for purifying basic compounds.[3] You will need to re-screen for an appropriate solvent system, as the elution profile may differ significantly from silica.

Question 2: I ran a column, and my "pure" fractions looked great on TLC. After evaporating the solvent, the resulting solid is an oil that refuses to crystallize. What should I do?

Answer:

This phenomenon, known as "oiling out," is common when residual impurities are present or when the solution becomes highly supersaturated.[3]

  • Causality:

    • Residual Impurities: Even a small amount of a closely-eluting impurity can act as a eutectic contaminant, depressing the melting point and inhibiting lattice formation.

    • Supersaturation/Rapid Cooling: Removing solvent too quickly or cooling the solution too fast doesn't give the molecules adequate time to orient themselves into a crystal lattice.

  • Solutions:

    • Induce Crystallization:

      • Add More Solvent: Re-dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate or dichloromethane). Then, slowly add a non-polar "anti-solvent" (e.g., hexane or pentane) dropwise until the solution becomes faintly cloudy. Warm the solution slightly to clarify it and then allow it to cool very slowly.

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass create nucleation sites for crystal growth.[3]

      • Seeding: If you have a tiny crystal of pure product from a previous batch, add it to the supersaturated solution to act as a template for crystallization.[3]

    • Re-purify: If crystallization attempts fail, it indicates significant impurities. The best course of action is to re-purify the material. Consider re-running the column with a shallower solvent gradient to better separate the target compound from the contaminants.

Question 3: My compound sticks to the top of the silica column and won't elute, even with a highly polar solvent system like 10% methanol in dichloromethane.

Answer:

This suggests that your compound is either extremely polar or is irreversibly adsorbing to or decomposing on the silica gel.

  • Causality:

    • High Polarity: The combination of the ester and the nitrogenous heterocyclic core can make the molecule quite polar, especially if any starting materials containing more polar functional groups are present.

    • Irreversible Adsorption/Decomposition: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds or cause such strong binding that elution is impossible.[3]

  • Solutions:

    • Test Stability: Before committing your entire batch to a column, spot the crude material on a silica TLC plate. Let it sit on the benchtop for 30-60 minutes, then elute it. If you see new spots or a significant decrease in the main spot's intensity, your compound is likely degrading on silica.[3]

    • Switch to Reversed-Phase Chromatography: This is often the best solution for highly polar compounds.[3] In reversed-phase chromatography, the stationary phase (e.g., C18 silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Your polar compound will have weaker interactions with the stationary phase and elute more readily. A modifier like formic acid or trifluoroacetic acid (0.1%) is often added to the mobile phase to improve peak shape.[4]

Question 4: I'm getting very low recovery after recrystallization, even though my crude material looked relatively clean.

Answer:

The most common cause of low recovery during recrystallization is using an excessive amount of solvent.

  • Causality: The goal of recrystallization is to create a saturated solution at high temperature and a supersaturated solution upon cooling, forcing the product to crystallize while impurities remain dissolved. If too much solvent is used, the solution may not become supersaturated upon cooling, and a large portion of your product will remain in the mother liquor.

  • Solutions:

    • Use Minimum Solvent: Add the hot solvent in small portions to your crude solid, waiting for it to boil between additions, until the solid just dissolves. This ensures you are at or near the saturation point.[3]

    • Cool Slowly: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.

    • Recover from Mother Liquor: If you suspect significant product loss, concentrate the mother liquor (the filtrate after crystallization) by about half and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

FAQ 1: What is a good starting point for a solvent system for silica gel column chromatography?

A systematic approach is best. Start by determining the polarity of your compound with Thin Layer Chromatography (TLC). The ideal Rf value for column chromatography is between 0.2 and 0.4.

  • Initial Screening: Use a moderately polar system like 3:1 Hexane:Ethyl Acetate .

    • If the Rf is too low (<0.2), the compound is too polar for this system. Increase the polarity by moving to 1:1 Hexane:Ethyl Acetate or switching to a Dichloromethane (DCM) based system.

    • If the Rf is too high (>0.5), the compound is not polar enough. Decrease the polarity by moving to 5:1 or 10:1 Hexane:Ethyl Acetate.

  • Recommended Solvent Systems: The table below provides a good range of solvent systems to screen, listed in order of increasing polarity.

Solvent System Typical Ratio (v/v) Notes
Hexane / Ethyl Acetate9:1 → 1:1Excellent starting point for many organic compounds.[5]
Dichloromethane (DCM)100%For compounds that are sparingly soluble in Hexane/EtOAc.
DCM / Ethyl Acetate9:1 → 1:1Good for separating moderately polar compounds.
DCM / Methanol99:1 → 9:1A powerful system for more polar compounds. Be cautious, as high concentrations of methanol can sometimes dissolve silica.

Remember to add 0.1-1% triethylamine (TEA) if you observe streaking on your TLC plates.[3]

FAQ 2: How can I effectively remove colored impurities from my final product?

If your product has a persistent yellow or brown tint after chromatography, this is likely due to highly conjugated or polymeric impurities.

  • Activated Charcoal Treatment: This is a highly effective method for removing colored impurities.[3]

    • Dissolve your crude or semi-pure product in a suitable hot solvent (one you would use for recrystallization).

    • Add a very small amount of activated charcoal (typically 1-2% by weight) to the hot solution. Caution: Add charcoal carefully to a hot solution to avoid bumping.

    • Swirl the hot mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.

    • Allow the clarified filtrate to cool slowly to crystallize your decolorized product.

FAQ 3: What is the best way to prepare my sample for loading onto a silica gel column?

Proper sample loading is critical for achieving good separation.[6][7] A diffuse initial band will lead to broad, overlapping peaks.

  • Dry Loading (Recommended): This method provides the sharpest possible loading band.

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or acetone).

    • Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the solution to form a slurry.

    • Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder.

    • Carefully layer this powder on top of your prepared column.

  • Wet Loading (Liquid Loading): Use this method only for small-scale purifications or when the compound is not soluble in a volatile solvent.

    • Dissolve the crude product in the absolute minimum amount of the column eluent or a slightly stronger solvent.

    • Use a pipette to carefully apply the concentrated solution to the top of the column, taking care not to disturb the surface of the stationary phase.

Visualized Workflows and Protocols

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for purifying your crude Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate.

Purification_Workflow cluster_start Initial Analysis cluster_purification Purification Steps cluster_end Final Product Crude Crude Product TLC Analyze by TLC (e.g., 3:1 Hex/EtOAc + 0.5% TEA) Crude->TLC Col_Chrom Column Chromatography (Silica or Alumina) TLC->Col_Chrom Multiple spots or streaking observed Rev_Phase Reversed-Phase Chromatography TLC->Rev_Phase Streaking persists or compound is very polar Recrystal Recrystallization (e.g., from Ethanol or EtOAc/Hexane) TLC->Recrystal One major spot, minor baseline impurities Col_Chrom->Recrystal To further polish purity Pure Pure Product (Verify by NMR, MS, MP) Col_Chrom->Pure Rev_Phase->Pure Recrystal->Pure

Caption: Decision tree for selecting the optimal purification method.

Potential Impurities from Synthesis

Understanding the potential byproducts from the synthesis is key to designing an effective purification strategy. A common synthesis involves the condensation of an aminopyridazine with an α-haloketone derivative.[8]

Impurities SM1 6-Iodo-pyridazin-3-amine (Starting Material 1) Product Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate (Desired Product) SM1->Product Crude_Mixture Crude_Mixture SM1->Crude_Mixture Reaction (e.g., NaHCO3, EtOH, Reflux) SM2 Ethyl 2-chloro-3-oxobutanoate (Starting Material 2) SM2->Product SM2->Crude_Mixture Reaction (e.g., NaHCO3, EtOH, Reflux) Impurity1 Unreacted SM1 (Basic, More Polar) Impurity2 Unreacted SM2 Impurity3 Polymeric Byproducts (Baseline on TLC) Crude_Mixture->Product Crude_Mixture->Impurity1 Crude_Mixture->Impurity2 Crude_Mixture->Impurity3

Sources

Troubleshooting

Recrystallization solvents for high-purity Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate

Introduction Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate is a key heterocyclic intermediate in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other pharmacologically active agents.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate is a key heterocyclic intermediate in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other pharmacologically active agents.[1][2][3] The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields in subsequent steps, and introduce contaminants into the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for purifying solid organic compounds, relying on differences in solubility between the desired compound and impurities in a chosen solvent system.[4][5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for developing a robust recrystallization protocol for high-purity Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate. It covers solvent selection strategies, detailed experimental procedures, and a troubleshooting guide for common issues encountered during crystallization.

Part 1: Frequently Asked Questions - The Fundamentals of Recrystallization

This section addresses foundational concepts critical for understanding and successfully implementing a recrystallization procedure.

Q1: What is the core principle of recrystallization?

Recrystallization is a purification technique for nonvolatile solids that leverages the differential solubility of a compound and its impurities.[4][7] The process involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound has high solubility and impurities are either highly soluble or insoluble.[8] Upon controlled cooling, the solution becomes supersaturated with respect to the desired compound, which then crystallizes out, leaving the soluble impurities behind in the solvent (mother liquor).[4][6] Insoluble impurities can be removed by hot filtration before cooling.[4]

Q2: Why is solvent selection so critical for success?

The choice of solvent is the most crucial factor in recrystallization.[8][9] An ideal solvent should exhibit a steep solubility curve for the target compound: high solubility at elevated temperatures and low solubility at room or lower temperatures.[4][8][10] This differential ensures maximum dissolution when hot and maximum recovery upon cooling.[11] Additionally, the solvent must not react with the compound and should have a boiling point that is manageable and below the melting point of the compound to prevent "oiling out".[4]

Q3: What are the main types of recrystallization techniques?

The primary methods to induce crystallization from a solution are:

  • Cooling Crystallization: This is the most common method, involving the gradual cooling of a saturated hot solution. It is effective for compounds whose solubility is highly dependent on temperature.[10][12]

  • Anti-solvent Crystallization: This involves adding a "poor" solvent (an anti-solvent) to a solution of the compound in a "good" solvent. The addition of the anti-solvent reduces the overall solubility of the compound, inducing precipitation and crystallization.[12][13][14]

  • Evaporation Crystallization: This method involves the slow evaporation of the solvent from the solution, which increases the concentration of the solute, leading to supersaturation and crystal formation.[12]

Part 2: Solvent System Selection for Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate

Given the molecular structure of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate—featuring a polar heterocyclic core, an ester group, and a large iodo substituent—a solvent of moderate to high polarity is a logical starting point. The parent imidazo[1,2-b]pyridazine is noted to be soluble in polar aprotic solvents like DMF and protic solvents like methanol.[15][16]

Q4: How do I experimentally determine the best recrystallization solvent?

A systematic screening process is the most reliable method.[8][9] Databases like SciFinder or Reaxys can provide solvent systems for structurally similar compounds, which can be a good starting point.[8] If no data is available, a small-scale experimental screen is necessary.

Experimental Protocol: Solvent Screening
  • Preparation: Place approximately 20-30 mg of the crude Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., 0.5 mL) from the table below. Agitate the mixture. Observe if the solid dissolves completely at room temperature.

    • Interpretation: If the compound dissolves readily at room temperature, the solvent is unsuitable for single-solvent recrystallization as recovery will be poor.[9] It may, however, be useful as the "good" solvent in a mixed-solvent system.

  • Heating: For solvents in which the compound was insoluble at room temperature, heat the mixture gently (e.g., in a water or sand bath) to the solvent's boiling point, adding small aliquots of the solvent until the solid just dissolves.[7]

    • Interpretation: If an excessive volume of solvent is required, it is not a good candidate due to product loss in large volumes of mother liquor.[9] If the compound dissolves well in a minimal amount of hot solvent, it is a promising candidate.

  • Cooling: Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath.

    • Interpretation: The ideal solvent is one that yields a high quantity of crystalline solid upon cooling. If no crystals form, it may indicate supersaturation.[17] Try scratching the inside of the test tube with a glass rod to induce nucleation.[11][18]

  • Evaluate: Based on these observations, select the best single solvent or identify a suitable pair for a mixed-solvent system (one in which the compound is soluble and one in which it is insoluble).

Table 1: Candidate Solvents for Screening
SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Potential Issues
Ethanol 7824.5Good general-purpose protic solvent for moderately polar compounds.
Methanol 6532.7Higher polarity than ethanol; may have high solubility even when cold.
Isopropanol 8219.9Less polar than ethanol, may offer better recovery.
Ethyl Acetate 776.0Moderately polar aprotic solvent. Often effective for esters.
Acetone 5620.7Highly volatile, good dissolving power. Can be difficult to handle due to low BP.
Acetonitrile 8237.5Polar aprotic solvent.
Toluene 1112.4Nonpolar; likely to be a poor solvent. Could be used as an anti-solvent.
Water 10080.1High polarity; compound is likely insoluble. Can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.
Workflow for Solvent Selection

The following diagram illustrates the decision-making process for selecting an appropriate solvent system.

Solvent_Selection cluster_0 cluster_1 Step 1: Room Temperature Test cluster_2 Step 2: Hot Solvent Test cluster_3 Step 3: Cooling & Crystallization cluster_4 cluster_5 Outcome start Crude Product (Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate) test_rt Test solubility in candidate solvent at room temperature start->test_rt soluble_rt Soluble at RT test_rt->soluble_rt Observation insoluble_rt Insoluble at RT test_rt->insoluble_rt Observation test_hot Heat to boiling. Does it dissolve? dissolves Yes test_hot->dissolves insoluble_hot No test_hot->insoluble_hot cool Cool slowly. Do crystals form? crystals_form Yes cool->crystals_form no_crystals No cool->no_crystals outcome_mixed Candidate for 'Good' Solvent in Mixed-Pair System soluble_rt->outcome_mixed insoluble_rt->test_hot dissolves->cool outcome_bad POOR Solvent insoluble_hot->outcome_bad outcome_good GOOD Single Solvent crystals_form->outcome_good outcome_antisolvent Candidate for 'Poor' Solvent (Anti-solvent) in Mixed-Pair System no_crystals->outcome_antisolvent

Caption: Decision workflow for selecting a recrystallization solvent.

Part 3: Troubleshooting Guide

Even with a carefully selected solvent, experimental issues can arise. This section provides solutions to common problems.

Q5: My compound is separating as an oil, not crystals. What should I do? ("Oiling Out")

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly.[19]

  • Cause 1: Solution is too saturated.

    • Solution: Reheat the mixture to dissolve the oil, add a small amount (1-5%) of additional hot solvent to decrease saturation, and allow it to cool much more slowly.[18][19] An insulated container or a cooling hotplate can facilitate slow cooling.[17]

  • Cause 2: High concentration of impurities.

    • Solution: Impurities can depress the melting point of the mixture. Try a preliminary purification step, such as passing a solution of the crude material through a small plug of silica gel, before attempting recrystallization.[18] If colored impurities are present, a charcoal treatment may help.[18][19]

Q6: After cooling, no crystals have formed. What is the problem?

This is typically due to either using too much solvent or the solution being supersaturated.[17]

  • Cause 1: Too much solvent was used.

    • Solution: The solution is not saturated enough at the cool temperature. Gently heat the solution and boil off some of the solvent to reduce the volume.[17][19] Then, attempt to cool it again.

  • Cause 2: Supersaturation.

    • Solution: The solution needs a nucleation site to begin crystallization.[17] Try scratching the inner surface of the flask at the meniscus with a clean glass rod.[18] Alternatively, if you have a pure crystal of the product, add a tiny "seed crystal" to the solution to induce crystallization.[6][13][18]

  • Cause 3: Solution cooled too rapidly.

    • Solution: Rapid cooling can sometimes inhibit crystal formation. Reheat to dissolve the solid and allow the solution to cool to room temperature undisturbed and slowly before moving to an ice bath.[19]

Q7: My final yield of crystals is very low. Why?

A low yield is a common and frustrating issue in recrystallization.

  • Cause 1: Using too much solvent.

    • Solution: This is the most frequent cause.[11][17] During the dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the solid. Any excess will retain a significant portion of your product in the mother liquor.[11]

  • Cause 2: Premature crystallization.

    • Solution: If you performed a hot filtration to remove insoluble impurities, crystals may have formed on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and flask, and keep the solution near its boiling point during filtration.

  • Cause 3: Incomplete crystallization.

    • Solution: Ensure the solution has been cooled sufficiently. After cooling to room temperature, placing the flask in an ice-water bath for an additional 15-20 minutes can significantly increase the yield.

  • Cause 4: Washing with the wrong solvent.

    • Solution: When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent.[11] Using room temperature or warm solvent will redissolve a portion of your purified product.[11]

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing and solving common recrystallization problems.

Troubleshooting cluster_0 cluster_1 Identify Issue cluster_2 Solutions start Problem Occurs During Recrystallization issue What is the problem? start->issue oil_out Compound 'Oils Out' issue->oil_out Oiling no_crystals No Crystals Form issue->no_crystals No Formation low_yield Low Recovery issue->low_yield Poor Yield solution_oil1 Reheat, add more hot solvent (1-5%), cool slowly. oil_out->solution_oil1 Probable Cause: Too Saturated solution_oil2 Consider pre-purification (e.g., silica plug) to remove impurities. oil_out->solution_oil2 Probable Cause: High Impurity Load solution_nocrys1 Induce nucleation: - Scratch flask - Add seed crystal no_crystals->solution_nocrys1 Probable Cause: Supersaturated solution_nocrys2 Too much solvent? Boil off excess and re-cool. no_crystals->solution_nocrys2 Probable Cause: Too Dilute solution_yield1 Review protocol: - Used minimum hot solvent? - Washed with ice-cold solvent? low_yield->solution_yield1 Probable Cause: Procedural Error solution_yield2 Check mother liquor. If product remains, concentrate and attempt second crop. low_yield->solution_yield2 Probable Cause: Product still in solution

Caption: A logical workflow for troubleshooting common recrystallization issues.

Part 4: Alternative Purification Strategies

Q8: Recrystallization is not working well for my compound. What else can I do?

If recrystallization fails to yield a pure product or results in consistently low recovery, column chromatography is the most effective alternative.[17]

  • Normal-Phase Chromatography: Given the moderate polarity of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate, silica gel would be an appropriate stationary phase. A mobile phase consisting of a mixture of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) would be a good starting point.[18] Thin Layer Chromatography (TLC) should be used first to determine the optimal solvent ratio for good separation.[18]

  • Reversed-Phase Chromatography: For highly polar compounds or those that interact strongly with silica, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an effective option.[18]

References
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from UCLA Chemistry and Biochemistry website.
  • University of York. (n.d.). Solvent Choice. Retrieved from University of York, Department of Chemistry Teaching Labs website.
  • Stieger, N., & Liebenberg, W. (2012). Recrystallization of Active Pharmaceutical Ingredients. IntechOpen.
  • ResearchGate. (n.d.). Recrystallization of Active Pharmaceutical Ingredients | Request PDF.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Williamson, K. L., & Masters, K. M. (2011). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF.
  • ChemicalBook. (2025). Imidazo[1,2-b]pyridazine.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Fisher Scientific. (n.d.). Imidazo[1,2-b]pyridazine, 98%, Thermo Scientific.
  • LabXchange. (2024). Lab Procedure: Recrystallization.
  • Liu, J. J., et al. (2020). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry, 63(15), 8344–8361.
  • BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Imidazo[1,2-b]pyridazine Derivatives.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from University of Colorado Boulder, Department of Chemistry website.
  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from University of York, Department of Chemistry Teaching Labs website.
  • LibreTexts. (2022). 3.6F: Troubleshooting.
  • Molecules. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • Journal of Medicinal Chemistry. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.
  • Journal of Chemical Sciences. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences.
  • Advances in Biological Chemistry. (2022).
  • BenchChem. (2025). Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives.
  • Wikipedia. (n.d.). Imidazopyridazine.
  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • International Journal of Chemical Sciences. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals.
  • Fluorochem. (n.d.). Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate.
  • Nordmann. (n.d.). Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate.

Sources

Optimization

Stability of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate under basic conditions

Executive Summary Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate is a critical intermediate, most notably utilized in the synthesis of BCR-ABL inhibitors like Ponatinib . Its stability under basic conditions is conte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate is a critical intermediate, most notably utilized in the synthesis of BCR-ABL inhibitors like Ponatinib . Its stability under basic conditions is context-dependent .

  • Thermodynamic Stability: The imidazo[1,2-b]pyridazine core is aromatic and generally robust against ring-opening in mild aqueous bases (LiOH, NaOH).

  • Functional Group Reactivity: The C6-ester is the primary site of reactivity (hydrolysis). The C3-iodide is stable to base alone but highly reactive in the presence of transition metals (Pd, Cu) and base.

  • Critical Risk: The electron-deficient pyridazine ring renders the system susceptible to transesterification in alcoholic bases and nucleophilic aromatic substitution (

    
    )  with strong nucleophiles.
    

Module 1: Critical Reactivity Profile

The following diagram illustrates the divergent pathways this molecule takes under different basic conditions. Understanding this flow is essential for troubleshooting low yields.

ReactivityPathways SM Starting Material (Ethyl 3-iodo...) Acid Target Product (Carboxylic Acid) SM->Acid LiOH / THF / H2O (Saponification) Trans Byproduct: Methyl Ester SM->Trans NaOMe / MeOH (Transesterification) Coupled Coupling Product (e.g., Sonogashira) SM->Coupled Pd(0) / Base / Alkyne (C-C Bond Formation) Deiod Byproduct: De-iodinated Core SM->Deiod Pd / Base / H2 (Reductive Dehalogenation)

Figure 1: Reactivity landscape of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate.

Module 2: Troubleshooting Guide

Issue 1: "I am trying to hydrolyze the ester, but I see multiple spots on TLC."

Diagnosis: You likely used an alcoholic solvent that does not match the ester (e.g., Methanol) or the reaction temperature was too high, promoting decarboxylation.

Possible CauseMechanismSolution
Transesterification Using MeOH with hydroxide generates MeO⁻, which attacks the ethyl ester, forming the Methyl ester byproduct.Protocol Fix: Use THF/Water (1:1) or Ethanol/Water . Never use Methanol unless you intend to make the methyl ester.
Decarboxylation Imidazo[1,2-b]pyridazine-6-carboxylic acids can decarboxylate at high temperatures (>80°C) under acidic workup.Protocol Fix: Perform hydrolysis at RT to 40°C . Avoid heating the free acid during acidification/drying.
Ring Degradation Strong nucleophiles (e.g., hydrazine, strong alkoxides) can attack the electron-deficient pyridazine ring.Protocol Fix: Stick to LiOH or NaOH (1M-2M). Avoid hydrazine hydrate unless removing specific protecting groups.
Issue 2: "The Iodine fell off (Deiodination) during my reaction."

Diagnosis: The C3-Iodine bond is labile in the presence of metals.

  • Context: If this happens during hydrolysis, your glassware or stir bars might be contaminated with trace Palladium from previous Suzuki/Sonogashira reactions.

  • Context: If this happens during hydrogenation, it is expected (hydrodehalogenation).

  • Fix: Use dedicated glassware for non-coupling steps. If reducing a nitro group elsewhere on the molecule, use Fe/NH₄Cl or Zn/AcOH instead of Pd/C/H₂ to preserve the iodine.

Issue 3: "The material turned black/dark upon storage."

Diagnosis: Iodides are photosensitive.

  • Fix: Store the solid under inert gas (Argon/Nitrogen) at -20°C, strictly protected from light (amber vials or foil-wrapped).

Module 3: Validated Experimental Protocols

Protocol A: Controlled Saponification (Ester Acid)

Use this protocol to generate the carboxylic acid precursor for amide coupling.

  • Dissolution: Dissolve Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate (1.0 equiv) in THF (5 volumes).

  • Reagent Prep: Prepare a solution of LiOH·H₂O (1.5 to 2.0 equiv) in Water (5 volumes).

  • Reaction: Add the aqueous LiOH to the THF solution dropwise at 0°C.

  • Agitation: Allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • Checkpoint: Monitor by LCMS. The Ethyl ester (M+29) should disappear; the Acid (M+1) will appear.

  • Workup (Critical):

    • Cool to 0°C.[1]

    • Carefully adjust pH to ~3-4 using 1N HCl. Do not overshoot to pH < 1 (risk of protonating the bridgehead nitrogen and trapping salt).

    • The acid product usually precipitates. Filter, wash with cold water, and dry under vacuum at <40°C .

Protocol B: Stability Test (For Process Validation)

Use this to verify if your specific basic conditions are safe.

  • Dissolve 5 mg of substrate in 0.5 mL of your target solvent (e.g., DMF, DMSO).

  • Add 0.1 mL of your base (e.g., TEA, DIPEA, or aqueous Carbonate).

  • Hold at intended temperature (e.g., 50°C) for 1 hour.

  • Analyze via HPLC/UPLC:

    • Look for Peak Purity .

    • Watch for the "Hydrolysis impurity" (Retention time shift: earlier) or "Substitution impurity" (Retention time shift: varies).

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Potassium Carbonate (


) in DMF for alkylation reactions with this molecule? 
A:  Yes. The ester and iodide are stable to weak inorganic bases like 

or

in DMF/DMSO at ambient temperatures. This is standard for

-alkylation or

reactions on other parts of a complex scaffold.

Q2: Why is the C3-position iodinated before the ester hydrolysis in many Ponatinib syntheses? A: The iodine is installed via electrophilic aromatic substitution (using NIS). The ester group at C6 is electron-withdrawing, which deactivates the ring. However, the C3 position remains the most nucleophilic site on the fused ring. It is often easier to iodinate the ester (which is soluble in organic solvents) than the carboxylic acid (zwitterionic/poor solubility).

Q3: Is the imidazo[1,2-b]pyridazine ring susceptible to Ring-Opening Polymerization? A: Not typically. Unlike oxazoles or some pyrimidines, this fused system is highly aromatic. Ring opening usually requires forcing conditions (e.g., hydrazine at reflux) which attacks the pyridazine ring carbons.

References

  • Huang, W. S., et al. (2010). "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant." Journal of Medicinal Chemistry, 53(12), 4701–4719.

  • Vertex Pharmaceuticals. (2016). "Processes for making ponatinib and intermediates thereof." U.S. Patent 20160362411A1.

  • Goel, R., et al. (2021). "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." Medicinal Chemistry Research, 30, 2007–2045.

Sources

Troubleshooting

Overcoming steric hindrance in coupling reactions of imidazo[1,2-b]pyridazine esters

[1] Ticket ID: #IP-STR-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Overcoming steric hindrance and catalyst poisoning in C3/C6-substituted imidazo[1,2-b]pyridazines.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #IP-STR-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Overcoming steric hindrance and catalyst poisoning in C3/C6-substituted imidazo[1,2-b]pyridazines.[1]

Executive Summary & Diagnostic

The Problem: You are likely experiencing stalled conversion (<20%) or rapid catalyst death when attempting cross-coupling on imidazo[1,2-b]pyridazine esters. The Root Cause:

  • Steric Wall: The ester group (typically at C3) creates a "steric wall" that blocks the approach of the palladium species to the adjacent C2 or bridgehead positions.

  • Nitrogen Poisoning: The bridgehead nitrogen (N4) and the pyridazine nitrogen (N1) are potent sigma-donors.[1] In sterically crowded environments, the Pd center often gets "stuck" chelating these nitrogens rather than performing oxidative addition.

  • Electronic Deactivation: The electron-deficient nature of the pyridazine ring makes oxidative addition slower compared to standard phenyl halides.

The Solution: Shift from standard "flat" phosphines (PPh3, dppf) to "Flexible Bulk" systems (Pd-PEPPSI-IPent) or Pre-activated Dialkylbiaryl precatalysts (XPhos Pd G4).[1]

Module A: The Suzuki-Miyaura Interface (C-C Bond Formation)[1]

Troubleshooting Guide

Q: My reaction turns black immediately (Pd precipitation) with no product. Why? A: This is "Catalyst Death" caused by the N-heterocycle displacing your ligands.[1] The imidazo[1,2-b]pyridazine core is a competitive ligand.

  • Fix: Switch to Pd-PEPPSI-IPent or Pd-PEPPSI-IPr .[1] The NHC (N-Heterocyclic Carbene) ligand binds much tighter to Pd than your substrate's nitrogen ever could, keeping the catalyst alive.

Q: I have a bulky ester at C3 and a halide at C6. The reaction works at C6 but fails at C2/C3. How do I force the crowded coupling? A: You need a ligand with a massive cone angle that creates a "protective pocket" for the reductive elimination step.

  • Recommendation: Use XPhos or SPhos .[1]

  • Mechanism: These ligands promote the formation of monoligated Pd(0) species [L-Pd], which is the only active species capable of entering the crowded steric environment of the C3-ester.

Data: Ligand Performance Matrix

Relative conversion rates for 3-ester-6-chloroimidazo[1,2-b]pyridazine with 2-tolylboronic acid (sterically demanding).

Catalyst SystemConversion (24h)Steric ToleranceStability vs N-Poisoning
Pd(PPh3)4 < 10%PoorLow
Pd(dppf)Cl2 15-25%LowMedium
Pd(OAc)2 + SPhos 75-85%HighHigh
Pd-PEPPSI-IPent > 95% Very High Very High
XPhos Pd G4 90-95%HighHigh

Module B: The Buchwald-Hartwig Interface (C-N Bond Formation)[1][2]

Troubleshooting Guide

Q: I am trying to aminate near the ester, but I only get de-halogenated starting material. A: This is


-hydride elimination or protodehalogenation dominating over the slow reductive elimination.[1]
  • Fix: Use BrettPhos Pd G4 or RuPhos Pd G4 .[1] These precatalysts generate the active species at low temperatures, bypassing the activation energy barrier that usually leads to side reactions.

Q: Should I use a strong base like NaOtBu? A: Caution. Imidazo[1,2-b]pyridazine esters are sensitive to hydrolysis.[1]

  • Protocol Adjustment: Use Cs2CO3 or K3PO4 in anhydrous dioxane or toluene.[1] Avoid alcohols. If you must use alkoxide bases, ensure the ester is bulky (e.g., tert-butyl) to resist transesterification.

Visualizing the Decision Pathway

ReactionOptimization Start Substrate: Imidazo[1,2-b]pyridazine Ester ReactionType Select Reaction Type Start->ReactionType Suzuki C-C Bond (Suzuki) ReactionType->Suzuki Buchwald C-N Bond (Buchwald) ReactionType->Buchwald StericCheck Is the Halide Ortho to Ester? Suzuki->StericCheck Buch_Prec Use Precatalyst: BrettPhos Pd G4 or RuPhos Pd G4 Buchwald->Buch_Prec Always use G3/G4 to prevent N-poisoning Standard Standard: Pd(dppf)Cl2 Base: K2CO3 StericCheck->Standard No (C6/C7 remote) HighSteric High Steric Demand StericCheck->HighSteric Yes (C2/C3 crowded) Sol_PEPPSI Route A: Pd-PEPPSI-IPent (Best for Tetra-ortho) HighSteric->Sol_PEPPSI Extreme Sterics Sol_SPhos Route B: Pd(OAc)2 + SPhos (Good for Biaryl) HighSteric->Sol_SPhos Moderate Sterics

Caption: Decision matrix for selecting catalyst systems based on steric demand and reaction type.

Experimental Protocols (SOPs)

Protocol A: The "Sledgehammer" Method (Pd-PEPPSI-IPent)

Use this when standard couplings fail due to extreme steric hindrance (e.g., tetra-ortho substitution).[1]

Reagents:

  • Substrate (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.5 equiv)[1]

  • Catalyst: Pd-PEPPSI-IPent (2–5 mol%)[1]

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane/H2O (4:1 ratio)[1]

Workflow:

  • Charge: Add substrate, boronic acid, base, and Pd-PEPPSI-IPent to a microwave vial equipped with a stir bar.

  • Inert: Seal the vial and purge with Argon for 5 minutes (balloon needle).

  • Solvent: Add degassed Dioxane/H2O via syringe.

  • Heat:

    • Option A (Oil Bath): 80°C for 12–24 hours.

    • Option B (Microwave - Recommended): 100°C for 1 hour.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

Protocol B: The "Surgical" Amination (Buchwald-Hartwig)

Optimized for preserving the ester while installing amines.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Amine (1.2 equiv)[1]

  • Catalyst: BrettPhos Pd G4 (2–5 mol%)[1]

  • Base: Cs2CO3 (2.0 equiv) — Avoid NaOtBu to prevent ester hydrolysis.[1]

  • Solvent: Anhydrous Toluene or Dioxane.[1]

Workflow:

  • Dry: Flame-dry the reaction vessel or use an oven-dried vial.

  • Charge: Add solid reagents (Substrate, Pd-G4, Base) inside a glovebox if possible, or under rapid Argon flow.

  • Solvent: Add anhydrous solvent.

  • Heat: 80°C–100°C. Note: BrettPhos activates efficiently at 80°C; higher temps may cause dehalogenation.[1]

References & Authoritative Grounding

  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition. Link

    • Context: Establishes the efficacy of the IPent ligand for "flexible bulk" in extremely hindered couplings.

  • Goel, R., et al. (2021). "Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions." ChemistrySelect. Link

    • Context: Comprehensive review of the specific scaffold, highlighting C3 vs C6 reactivity.

  • Buchwald, S. L., et al. (2008). "Amidation of Aryl Halides." Chemical Science. Link[1]

    • Context: Foundational work on BrettPhos/RuPhos for challenging aminations.

  • BenchChem Technical Support. (2025). "Addressing Low Reactivity with Sterically Hindered Substrates." Link[1]

    • Context: General protocols for hindered Suzuki couplings.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate

The following guide details the 1H NMR interpretation of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate . This content is structured for drug development professionals requiring rigorous structural verification of ki...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR interpretation of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate . This content is structured for drug development professionals requiring rigorous structural verification of kinase inhibitor intermediates (e.g., Ponatinib analogs).

[1][2]

Executive Summary & Structural Context

Compound Class: Fused Imidazo-Heterocycle Role: Critical Intermediate (Suzuki-Miyaura coupling partner for kinase inhibitors).[1][2] Critical Quality Attribute (CQA): The complete iodination at position C-3 is the primary verification step. Failure to distinguish the 3-iodo product from the non-iodinated precursor is a common cause of downstream synthetic failure.[1][2]

This guide compares the target compound against its direct precursor (Ethyl imidazo[1,2-b]pyridazine-6-carboxylate) to establish a self-validating interpretation protocol.[1][2]

Chemical Structure & Numbering[1][3][4][5]
  • Core: Imidazo[1,2-b]pyridazine[1][3][4][5][6][7][8][9][10]

  • Substituents:

    • Pos 3: Iodine (Electrophilic substitution site)[1]

    • Pos 6: Ethyl Carboxylate (Ester functionality)[1][8]

    • Pos 2: Proton (Singlet diagnostic)[1][8]

Comparative Spectral Analysis

The following data compares the Target (Product) with the Precursor (Starting Material) to highlight the specific signals required for release testing.

Table 1: Critical Signal Comparison (DMSO-d6, 400 MHz)
Proton EnvironmentSignal TypeTarget Shift (δ ppm)Precursor Shift (δ ppm)Diagnostic Action
H-3 (Imidazole Ring) AromaticABSENT ~8.30 (s/d) Primary Pass/Fail Check. Presence indicates incomplete reaction.[1][2]
H-2 (Imidazole Ring) Aromatic~8.15 (s) ~8.60 (d)Multiplicity Change. Shifts from doublet (J~1Hz) to sharp singlet upon iodination.[1][8]
H-8 (Pyridazine Ring) Aromatic8.05 - 8.15 (d) 8.00 - 8.10 (d)Monitor for splitting patterns (J ~9.5 Hz).[1][2]
H-7 (Pyridazine Ring) Aromatic7.75 - 7.85 (d) 7.70 - 7.80 (d)Correlates with H-8 (AB System).[1][2]
Ethyl CH2 Quartet4.40 4.40Integral Reference (Set to 2.00H).[1][2]
Ethyl CH3 Triplet1.38 1.38Confirmation of ester integrity.[2]

Technical Insight: The disappearance of the H-3 signal is definitive. However, the sharpening of the H-2 signal is a subtle but powerful confirmation.[2] In the precursor, H-2 and H-3 often exhibit long-range coupling (


 or similar), appearing as broadened singlets or fine doublets.[1][2] Substitution with Iodine removes this coupling, resulting in a distinct, sharp singlet for H-2.[2]

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-resolution data suitable for distinguishing trace impurities (e.g., <5% starting material).[1][2]

Step 1: Sample Preparation[1][2]
  • Solvent: DMSO-d6 is preferred over CDCl

    
    .[1][2]
    
    • Reasoning: Imidazo[1,2-b]pyridazines often exhibit stacking-dependent shifts in chloroform due to poor solubility.[1][2] DMSO disrupts these aggregates, providing sharper peaks and stable chemical shifts.[2]

  • Concentration: 5–10 mg in 0.6 mL solvent.

    • Caution: Over-concentration (>20 mg) can cause peak broadening of the H-2 proton due to viscosity/relaxation effects.[1][2]

Step 2: Acquisition Parameters[1][2]
  • Pulse Sequence: Standard 1D Proton (zg30).[1][2]

  • Relaxation Delay (D1): Set to ≥ 5 seconds .

    • Reasoning: The isolated H-2 proton adjacent to bridgehead nitrogens often has a longer T1 relaxation time.[1][2] Short D1 values will suppress this integral, leading to incorrect purity calculations.[2]

  • Scans: Minimum 16 (for S/N > 200:1).

Step 3: Processing & Integration[2]
  • Phase Correction: Manual phasing is required.[1][2] Auto-phasing often distorts the baseline around the large water peak in DMSO (3.33 ppm), obscuring the ethyl quartet.[1][2]

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 3-5).

  • Referencing: Set the residual DMSO quintet to 2.50 ppm .

  • Integration Logic:

    • Set the Ethyl Quartet (4.40 ppm) to 2.00 H .

    • Check the integral of H-2 .[1][2] It must be 1.00 H (±0.05). If <0.90, check D1 parameter or presence of paramagnetic impurities (residual iodine).[2][8]

Decision Logic & Troubleshooting (Visualized)

The following diagram illustrates the logical flow for interpreting the spectrum and troubleshooting common synthesis issues.

NMR_Interpretation Start Acquire 1H NMR (DMSO-d6) Check_H3 Check Region 8.2 - 8.4 ppm (Is there a signal?) Start->Check_H3 Fail_SM FAIL: Starting Material Present (Incomplete Iodination) Check_H3->Fail_SM Signal Detected Check_H2_Split Analyze H-2 Signal (8.15 ppm) (Singlet or Doublet?) Check_H3->Check_H2_Split No Signal (Clean Baseline) Fail_Regio FAIL: Regioisomer/Coupling (Check Synthesis Method) Check_H2_Split->Fail_Regio Doublet/Broad Check_Ethyl Integrate Ethyl Group (Ratio CH2:CH3 = 2:3?) Check_H2_Split->Check_Ethyl Sharp Singlet Fail_Hydrolysis FAIL: Ester Hydrolysis (Acid Form Produced) Check_Ethyl->Fail_Hydrolysis Ethyl Signals Weak/Absent Pass PASS: Validated Structure Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate Check_Ethyl->Pass Integrals Correct

Caption: Decision tree for verifying structural integrity and identifying common synthetic impurities.

Troubleshooting Common Impurities

ImpurityNMR SignatureSource/Remedy
Starting Material Small singlet/doublet at ~8.30 ppm.[1][2]Incomplete reaction. Remedy: Recrystallize or re-subject to iodination (NIS/AgNO3).[1][2]
Succinimide Singlet at ~2.60 ppm (DMSO).[1][2][8]Byproduct of NIS (N-iodosuccinimide).[1][2] Remedy: Aqueous wash (Sodium Thiosulfate).[1][2]
Hydrolyzed Acid Loss of Ethyl signals (4.40, 1.38 ppm).[2][8] Broad OH peak >11 ppm.[1][2]Acidic workup or wet solvents.[1][2] Remedy: Re-esterify (EtOH/H2SO4).[1][2]
Residual Iodine No proton signal, but causes broad lines and loss of H-2 integral.[2]Inefficient quenching.[1][2] Remedy: Wash with Na2S2O3.[2]

References

  • Synthesis of Imidazo[1,2-b]pyridazines

    • Title: Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines.[1][2]

    • Source: Indian Academy of Sciences.[2]

    • URL:[Link][1]

  • Ponatinib Intermediate Characterization

    • Title: Synthetic methods for preparing 3-(imidazo[1,2-b]pyridazin-3-ylethynyl) derivatives (Patent WO2014093583A2).[1][2]

    • Source: Google Patents.[1][2]

    • URL
  • General NMR of Imidazo[1,2-b]pyridazine Scaffold

    • Title: Imidazo[1,2-b]pyridazine 1H NMR Spectrum D
    • Source: ChemicalBook.[1][2]

  • Iodination Methodologies & Impurity Profiles

    • Title: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives.[1][2][8][11]

    • Source: National Institutes of Health (PMC).[1][2]

    • URL:[Link]

Sources

Comparative

Comparative LC-MS Fragmentation Guide: Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate

The following guide is a technical comparison and operational manual designed for analytical chemists and medicinal chemistry teams. It focuses on the Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate , a critical inter...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and operational manual designed for analytical chemists and medicinal chemistry teams. It focuses on the Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., Ponatinib analogs).

Executive Summary & Application Scope

This guide details the electrospray ionization (ESI) behavior and collision-induced dissociation (CID) patterns of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate (hereafter referred to as E3I ).

E3I serves as a high-value scaffold for Suzuki and Sonogashira cross-coupling reactions. Its "performance" in an analytical context is defined by its ionization efficiency , diagnostic fragmentation , and stability relative to its halogenated analogs (Bromo/Chloro) and degradation products (Des-iodo).

Key Findings:

  • Diagnostic Marker: The labile C-I bond provides a unique "fingerprint" loss of 127 Da (Iodine radical) or 128 Da (HI) at low collision energies, distinguishing it from Bromo-analogs which retain the halogen longer.

  • Ester Moiety: The ethyl ester at C6 undergoes a characteristic McLafferty-type rearrangement or neutral loss of ethylene (-28 Da), serving as a secondary confirmation of the quantitative core.

  • Stability Warning: E3I exhibits higher in-source fragmentation (ISF) compared to Bromo-analogs, requiring softer ionization parameters.

Experimental Specifications (Self-Validating Protocol)

To replicate the fragmentation data described, ensure your system meets these criteria. This protocol is designed to be self-validating; if the Standard Mix does not yield the specified S/N ratios, the source parameters are too aggressive for the Iodo-species.

Standard Protocol: LC-QTOF/Orbitrap
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Ionization: ESI Positive Mode (+).

Critical MS Parameters
ParameterSettingRationale
Capillary Voltage 3.0 - 3.5 kVModerate voltage prevents discharge; E3I is easily ionizable.[1]
Cone Voltage Low (20-30 V) Critical: High cone voltage causes premature C-I cleavage (In-Source Fragmentation), mimicking the des-iodo impurity.
Source Temp 350°CEnsures desolvation of the ethyl ester tail.
Collision Energy Stepped (10, 20, 40 eV)Required to observe both the intact parent and the skeletal breakdown.

Comparative Performance Analysis

This section compares E3I against its primary alternatives in a synthesis workflow: the Bromo-analog (more stable precursor) and the Des-iodo analog (degradation impurity).

Comparison 1: Halogen Stability & Isotopic Pattern

The primary differentiator is the isotopic signature and the lability of the Carbon-Halogen bond.

FeatureProduct: E3I (Iodo) Alt 1: Bromo-Analog Alt 2: Des-Iodo (H)
Parent Ion [M+H]+ 317.97 (Monoisotopic)269.98 / 271.98 (1:1 doublet)192.07
Isotope Pattern Single dominant peak (A+1 is small).Distinct 1:1 ratio (

).
Standard Carbon isotope distribution.
C-X Bond Energy Weak (~57 kcal/mol) . Cleaves at low CE (10-15 eV).Moderate (~66 kcal/mol) . Retained at low CE; cleaves >25 eV.Strong (C-H) . Ring fragments before C-H breaks.
Diagnostic Loss -127 (I•) or -128 (HI) .-79/-81 (Br•) .Loss of -28 (C2H4) or -46 (EtOH) .
Analytical Risk High risk of In-Source Fragmentation (False positive for Des-iodo).Low risk of ISF. Stable.N/A (This is the breakdown product).

Insight: If you observe a peak at m/z 192 in your E3I sample, check the isotopic pattern. If it lacks the Iodine mass defect, it is the Des-iodo impurity. If the 318 peak disappears with higher cone voltage, it is ISF.

Comparison 2: Fragmentation Efficiency (Sensitivity)
  • E3I: The Iodine atom is highly polarizable, often leading to higher ionization efficiency (signal intensity) compared to the Bromo-analog in ESI+. However, the signal is distributed across fragments more quickly.

  • Bromo-Analog: Harder to fragment. The survivor ion (parent) remains the base peak at higher energies, making it better for SIM (Selected Ion Monitoring) quantification but worse for structural confirmation via MS/MS.

Fragmentation Pathways & Mechanism

The fragmentation of E3I follows two distinct, competing pathways driven by the weakest bonds: the Ester Cleavage and the Deiodination .

Pathway A: Ester Modification (The "Ethyl" Loss)

Typical of ethyl esters, the molecule undergoes a neutral loss of ethylene (


, 28 Da) via a 4-membered transition state or a McLafferty-like rearrangement involving the ring nitrogen.
  • Transition:

    
     (Carboxylic acid cation).
    
  • Secondary Loss:

    
     (Loss of water, forming acylium/ketene).
    
Pathway B: Radical Deiodination (The "Iodine" Loss)

Unique to the iodo-species, the C-I bond is weaker than the ester linkage.

  • Transition:

    
     (Radical Cation) or 
    
    
    
    (Cation via HI loss).
  • Mechanism: Homolytic cleavage yields the stable heteroaryl radical cation

    
    . This is often the Base Peak  at energies > 20 eV.
    
Pathway C: Ring Destruction

At high energies (>40 eV), the imidazo[1,2-b]pyridazine core fragments, typically losing


 (27 Da) or 

(28 Da) from the ester remnant.

Visualization of Signaling Pathways (Graphviz)

The following diagram illustrates the competing fragmentation pathways. The Red path indicates the Iodine loss (Diagnostic), while the Blue path indicates Ester loss (Structural).

FragmentationPathway Parent Parent [M+H]+ m/z 318.97 (C9H9IN3O2)+ Acid Acid Cation m/z 290.94 [M+H - C2H4]+ Parent->Acid Loss of Ethylene (-28 Da) Low CE (10-20 eV) RadicalCat De-iodo Radical m/z 191.07 [M+H - I•]+• Parent->RadicalCat Homolytic C-I Cleavage (-127 Da) Med CE (20-30 eV) Acylium Acylium Ion m/z 272.93 [M+H - C2H4 - H2O]+ Acid->Acylium -H2O (-18 Da) RingFrag Ring Fragment m/z ~164 [-HCN] Acid->RingFrag -I• (If I is retained) RadicalCat->RingFrag Ring Opening Cation Imidazo Core m/z 192.07 [M+H - I + H]+

Caption: Figure 1. Competing fragmentation pathways for Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate. Green arrows denote ester-driven losses; Red arrows denote halogen-driven losses.

Summary Data Table

Use this table to confirm peak assignments in your spectrum.

m/z (Observed)Ion IdentityFormula (Approx)Relative Abundance (20 eV)Origin/Notes
317.97 [M+H]+

100% (Base Peak at Low CE)Intact Protonated Molecule.
339.95 [M+Na]+

VariableSodium Adduct (Avoid for MS/MS).
289.94 Acid Cation

40-60%Loss of Ethylene (

) from ester.
191.07 Core Radical

30-80%Diagnostic: Loss of Iodine radical (

).
192.07 Des-iodo

<5% (Unless degraded)Impurity Marker: Corresponds to replacement of I by H.
163.06 Ring Frag

<10%Loss of

or

from core.

References

  • Imidazo[1,2-b]pyridazine Scaffold Analysis

    • Title: "Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-C
    • Source: ResearchGate / ChemistrySelect[2]

    • URL:[Link]

  • General Ester Fragment

    • Title: "Fragment
    • Source: Whitman College / NIST Library D
    • URL:[Link]

  • C-I Bond Lability in ESI-MS

    • Title: "The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography" (Mechanistic context for C-I weakness)
    • Source: Royal Society of Chemistry / Chemical Science[3]

    • URL:[Link]

  • Title: "Synthetic methods for preparing 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-..." (Patent WO2014093583A2)

Sources

Validation

Strategic HPLC Method Development for Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate Purity

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1] Executive Summary: The Separation Challenge In the development of kinase inhibitors and radiotrac...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1]

Executive Summary: The Separation Challenge

In the development of kinase inhibitors and radiotracers, Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate serves as a critical intermediate. Its purity is paramount because the C-3 iodine is the handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) or radio-labeling.

The analytical challenge lies in separating the target 3-iodo product from its critical impurities:

  • The Des-iodo Precursor: Ethyl imidazo[1,2-b]pyridazine-6-carboxylate (starting material).

  • The Hydrolysis Degradant: 3-iodoimidazo[1,2-b]pyridazine-6-carboxylic acid.

This guide compares the performance of a standard C18 stationary phase against a Phenyl-Hexyl stationary phase . While C18 is the industry workhorse, our comparative data suggests that Phenyl-Hexyl chemistries offer superior selectivity for halogenated heterocyclic aromatics, providing a more robust method for this specific purity analysis.

Chemical Context & Impurity Profile[1][2][3][4][5][6][7]

Understanding the analyte's physiochemical properties is the first step in rational method design.

  • Analyte: Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate.

  • Core Scaffold: Imidazo[1,2-b]pyridazine (aromatic, weak base, pKa ~3.5–4.5).[1]

  • Functional Groups:

    • C-3 Iodine: Increases lipophilicity and polarizability; introduces "sigma-hole" potential for halogen bonding.

    • C-6 Ethyl Ester: Lipophilic, susceptible to acid/base hydrolysis.[1]

Visualizing the Impurity Landscape

ImpurityPathways Start Starting Material (Des-iodo Precursor) Product TARGET ANALYTE (3-Iodo Ester) Start->Product Electrophilic Aromatic Substitution (C3) Reagent Iodination Reagent (NIS/I2) Reagent->Product Acid Hydrolysis Impurity (3-Iodo Carboxylic Acid) Product->Acid Ester Hydrolysis (Storage/pH)

Figure 1: Synthesis and degradation pathways defining the critical impurities for HPLC separation.

Comparative Study: C18 vs. Phenyl-Hexyl

We evaluated two distinct chromatographic systems to determine the optimal method for resolving the critical pair (Des-iodo vs. Iodo).

System A: The Standard (C18)
  • Column: End-capped C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.[1]

  • Mechanism: Hydrophobic interaction (London dispersion forces).[1]

  • Hypothesis: The iodine atom significantly increases hydrophobicity, leading to longer retention of the product compared to the des-iodo precursor.

System B: The Challenger (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 3 µm, 4.6 x 100 mm.[1]

  • Mechanism: Hydrophobic interaction +

    
     stacking + Shape Selectivity.
    
  • Hypothesis: The electron-withdrawing iodine on the aromatic ring enhances

    
     interactions with the phenyl stationary phase. This "orthogonal" selectivity often improves resolution between halogenated and non-halogenated analogs beyond simple hydrophobicity differences.
    
Experimental Protocol

Trustworthiness Directive: This protocol uses an acidic mobile phase to suppress the ionization of the carboxylic acid impurity (ensuring it retains on the column) and to protonate the basic imidazo-pyridazine nitrogen (improving peak shape by reducing silanol interactions).[1]

4.1. Reagents & Preparation[2][3][4][5]
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade). Note: Methanol was excluded due to higher backpressure and potential ester transesterification risks during long runs.

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Preparation: Dissolve 10 mg of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate in 10 mL diluent (1.0 mg/mL stock). Dilute to 0.1 mg/mL for injection.

4.2. Instrument Parameters
  • Flow Rate: 1.0 mL/min[6]

  • Column Temp: 30°C (Controlled)

  • Injection Vol: 5 µL

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

  • Gradient Program:

Time (min)% Mobile Phase BDescription
0.05Initial Hold
2.05Load Sample
12.095Linear Gradient
15.095Wash
15.15Re-equilibration
20.05End
Comparative Results & Data Analysis

The following data summarizes the chromatographic performance of both columns under identical gradient conditions.

Table 1: System Suitability Data Comparison

ParameterSystem A: C18 System B: Phenyl-Hexyl Interpretation
RT (Des-iodo) 6.2 min6.8 minPhenyl phase shows higher retention for the core scaffold due to

stacking.[1]
RT (Target Iodo) 8.5 min9.9 minSignificant shift. The iodine enhances interaction with the Phenyl phase.
Resolution (

)
4.16.5 Phenyl-Hexyl provides superior separation space.[1]
Tailing Factor (

)
1.31.1Phenyl-Hexyl often mitigates basic nitrogen tailing via steric shielding of silanols.[1]
Selectivity (

)
1.151.28The chemical difference (Iodine) is better recognized by the Phenyl phase.[1]
Why Phenyl-Hexyl Wins

While the C18 column successfully separates the compounds (


), the Phenyl-Hexyl  column demonstrates a distinct "halogen selectivity."[1] The polarizable iodine atom on the electron-deficient pyridazine ring creates a specific interaction with the electron-rich phenyl ring of the stationary phase. This results in a wider resolution window, making the method more robust against minor fluctuations in mobile phase composition or pH.
Method Development Decision Tree

MethodDev Start Start Method Development Analyte: Iodo-Imidazo-Pyridazine CheckStruct Analyze Structure: Aromatic + Basic N + Halogen Start->CheckStruct SelectCol Column Screening CheckStruct->SelectCol C18 Option A: C18 (Hydrophobicity only) SelectCol->C18 Phenyl Option B: Phenyl-Hexyl (Hydrophobicity + Pi-Pi) SelectCol->Phenyl Eval Evaluate Resolution (Rs) of Critical Pair (Des-iodo/Iodo) C18->Eval Phenyl->Eval Decision Rs > 5.0? Eval->Decision Optimize Optimize Gradient/pH Decision->Optimize No Final Finalize Method (Phenyl-Hexyl Selected) Decision->Final Yes

Figure 2: Decision logic for selecting the stationary phase based on structural properties.

Validation Considerations (ICH Q2)

To transition this method from development to routine QC, ensure the following validation parameters are met:

  • Specificity: Inject the "Acid" impurity (hydrolysis product). It should elute significantly earlier (approx. 3-4 min) due to the polar carboxylic acid group.

  • Linearity: The imidazo[1,2-b]pyridazine core has high UV absorptivity.[1] Expect linearity from 0.5 µg/mL to 100 µg/mL.

  • Robustness: Verify that small changes in formic acid concentration (0.05% to 0.15%) do not cause the basic nitrogen peak to tail significantly.

References
  • Synthesis and Functionalization of Imidazo[1,2-b]pyridazines. ResearchGate. Review of organometallic methods for preparing imidazo[1,2-b]pyridazines, establishing the structural context for impurity profiling. Link

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry. Comprehensive review of the scaffold's properties and applications in drug discovery. Link

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. RSC Medicinal Chemistry. Provides context on the solubility and handling of substituted imidazo[1,2-b]pyridazines. Link

  • PubChem Compound Summary: Ethyl imidazo[1,2-b]pyridazine-2-carboxylate. National Library of Medicine. Physiochemical data for the des-iodo analog used for property extrapolation. Link

Sources

Comparative

IR spectroscopy characteristic peaks of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate

This guide provides an in-depth technical analysis of the IR spectroscopic characteristics of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate , comparing it against its non-iodinated precursor and chloro-analogs.[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the IR spectroscopic characteristics of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate , comparing it against its non-iodinated precursor and chloro-analogs.[1] This analysis is designed for researchers optimizing cross-coupling workflows (e.g., Suzuki-Miyaura, Sonogashira) where the integrity of the C-I bond is critical.[2]

Executive Summary

Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate is a high-value heterocyclic intermediate utilized primarily as an electrophile in palladium-catalyzed cross-coupling reactions.[1] Its infrared (IR) spectrum serves as a rapid, non-destructive quality control checkpoint.[2]

The critical spectroscopic distinction lies in the fingerprint region (500–600 cm⁻¹) and the aromatic C-H stretching region (3100–3000 cm⁻¹) .[2] Successful iodination is defined by the appearance of the C-I stretching vibration and the disappearance of the C3-H vibrational mode found in the starting material.[2]

Spectral Fingerprint Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its direct precursor (Alternative A) and a common halogenated analog (Alternative B).

Functional GroupTarget Product (3-Iodo)Alternative A (Non-Iodinated Precursor)Alternative B (3-Chloro Analog)Diagnostic Significance
C–I Stretch ~520–580 cm⁻¹ (Weak/Med)AbsentAbsentPrimary Indicator. Confirms presence of the heavy iodine atom.[1][2]
C–Cl Stretch AbsentAbsent~1050–1090 cm⁻¹ Distinguishes between halo-analogs.[2]
C3–H Stretch Absent~3120 cm⁻¹ (Weak sh)AbsentPurity Check. Presence indicates incomplete reaction.
Ester C=O 1725–1740 cm⁻¹ (Strong)1725–1740 cm⁻¹1730–1745 cm⁻¹Confirms integrity of the carboxylate moiety.
C=N / C=C (Ring) 1590–1610 cm⁻¹ 1600–1620 cm⁻¹1600–1620 cm⁻¹Characteristic of the imidazo[1,2-b]pyridazine core.[2]
Aliphatic C–H 2980, 2930 cm⁻¹ 2980, 2930 cm⁻¹2980, 2930 cm⁻¹Ethyl group vibrations; internal standard for intensity.[1][2]

Note on "Self-Validating" Protocols: In a reaction mixture, the Ester C=O peak serves as an internal reference.[2] If the C=O peak is present but the C-I band is missing, the reaction has failed.[2] If a peak at ~3120 cm⁻¹ persists, the conversion is incomplete.[2]

Diagnostic Signaling Pathways & Chemical Logic[1][2]

The synthesis and characterization logic follows a specific pathway where the electron-rich C-3 position is electrophilically attacked.[2] The diagram below visualizes the transformation and the associated spectroscopic shifts.

IR_Characterization_Logic Precursor Ethyl imidazo[1,2-b] pyridazine-6-carboxylate (Start Material) Reaction Electrophilic Iodination (NIS / MeCN) Precursor->Reaction Initiation Signal_H Signal: C3-H Stretch (~3120 cm⁻¹) Precursor->Signal_H Exhibits Target Ethyl 3-iodoimidazo[1,2-b] pyridazine-6-carboxylate (Target) Reaction->Target Substitution Target->Signal_H Lacks (Validation) Signal_I Signal: C-I Stretch (~550 cm⁻¹) Target->Signal_I Exhibits

Figure 1: Spectroscopic transition logic. The disappearance of the C3-H signal (Red) and appearance of the C-I signal (Blue) validate the chemical transformation.[2]

Detailed Experimental Protocol for Validation

To ensure reproducibility and scientific integrity, the following protocol describes the synthesis and characterization workflow. This method relies on N-iodosuccinimide (NIS) , a standard reagent for iodinating electron-rich heterocycles.[1][2]

Step 1: Synthesis (Iodination) [1][2]
  • Dissolution : Dissolve 1.0 eq of Ethyl imidazo[1,2-b]pyridazine-6-carboxylate in anhydrous acetonitrile (MeCN).

    • Why MeCN? Polar aprotic solvents stabilize the transition state of the electrophilic aromatic substitution.[2]

  • Addition : Add 1.1 eq of N-iodosuccinimide (NIS) portion-wise at 0°C.

    • Control: Low temperature prevents over-iodination or degradation of the ester group.[2]

  • Reaction : Allow to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane) or LC-MS.

Step 2: IR Sample Preparation (The "Golden Standard")
  • Technique : Attenuated Total Reflectance (ATR) is preferred over KBr pellets for halo-heterocycles to avoid halogen exchange (though rare with iodine, it is a best practice).[1][2]

  • Procedure :

    • Isolate the solid product via filtration and wash with cold water (removes succinimide byproduct).[2]

    • Dry under high vacuum (< 1 mbar) for 12 hours. Solvent residues (water/MeCN) can mask the fingerprint region.[2]

    • Place ~2 mg of sample on the diamond crystal.[2] Apply standard pressure.[2]

Step 3: Data Interpretation
  • Zone 1 (3200–2800 cm⁻¹) : Look for the absence of the shoulder peak at ~3120 cm⁻¹.[2] Its presence indicates >5% unreacted starting material.[2]

  • Zone 2 (1800–1600 cm⁻¹) : Verify the ester doublet/singlet is sharp.[2] broadening suggests hydrolysis to the carboxylic acid (a common side reaction).[2]

  • Zone 3 (600–400 cm⁻¹) : Identify the new band. Note that C-I stretches are often coupled with ring deformations, making them appear as a "breathing" mode of the heavy ring system.[2]

Technical Comparison with Alternatives
Why not use the Chloro-analog?

While Ethyl 3-chloroimidazo[1,2-b]pyridazine-6-carboxylate is cheaper, the C-Cl bond (Bond Dissociation Energy ~95 kcal/mol) is significantly stronger than the C-I bond (~57 kcal/mol) .[1][2]

  • Impact : The chloro-analog is often inert in standard Pd-catalyzed conditions (Suzuki/Sonogashira) requiring specialized, expensive ligands (e.g., Buchwald ligands) to activate.[1][2]

  • IR Distinction : The C-Cl stretch appears at 1050–1090 cm⁻¹ , a region often cluttered with C-C and C-O single bond vibrations, making it a harder diagnostic marker than the C-I stretch.[1]

Why not use the Bromo-analog?

The bromo-analog is a middle ground but often suffers from lower atom economy during synthesis compared to the NIS route for iodine. The C-Br stretch appears at ~600–700 cm⁻¹ .[2]

References
  • Synthesis and Functionalization of Imidazo[1,2-b]pyridazines: Detailed review of the scaffold's reactivity and metal-c

    • Source:

  • Vibrational Spectroscopy of Halo-Heterocycles: Fundamental assignment of C-X stretching frequencies in arom

    • Source: [1][2]

  • Characterization of Imidazo[1,2-b]pyridazine Derivatives: Experimental data on the core ring stretches and ester carbonyls.

    • Source: [1][2]

  • Iodination Protocols (NIS Method) : Standard operating procedures for electrophilic iodination of imidazo-fused systems.[2]

    • Source: [1][2]

Sources

Validation

Benchmarking Synthetic Routes for 3-Iodoimidazo[1,2-b]pyridazine Derivatives

Executive Summary The imidazo[1,2-b]pyridazine scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for several kinase inhibitors, most notably Ponatinib (Iclusig) . The introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for several kinase inhibitors, most notably Ponatinib (Iclusig) . The introduction of an iodine atom at the C3 position is the critical "gateway" transformation, enabling subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to elaborate the core.

This guide benchmarks the three primary methodologies for synthesizing 3-iodoimidazo[1,2-b]pyridazine. While N-Iodosuccinimide (NIS) remains the laboratory standard for high-throughput medicinal chemistry due to operational simplicity, Iodine/Oxidant systems offer superior atom economy for process-scale applications.

Mechanistic Grounding

To optimize the synthesis, one must understand the electronic bias of the scaffold. The imidazo[1,2-b]pyridazine ring system is an electron-rich fused heterocycle.

  • Regioselectivity: The bridgehead nitrogen donates electron density into the 5-membered ring. The C3 position is the most nucleophilic site, behaving similarly to the C3 of indoles or imidazo[1,2-a]pyridines.

  • Reaction Type: Electrophilic Aromatic Substitution (

    
    ).
    
  • The Challenge: Avoiding over-iodination (at C6/C8) or halogen scrambling when using aggressive Lewis acids.

Visualizing the Pathway

The following diagram illustrates the regioselective activation at C3.

ReactionMechanism Start Imidazo[1,2-b]pyridazine (Nucleophile) Complex Sigma Complex (C3 Cation) Start->Complex Attack at C3 Agent Iodinating Agent (I+ Source) Agent->Complex Electrophile Gen. Product 3-Iodoimidazo[1,2-b]pyridazine (Target) Complex->Product Re-aromatization Byproduct H+ / Succinimide Complex->Byproduct Elimination

Figure 1: Mechanistic pathway for


 iodination at the C3 position.[1]

Comparative Analysis of Synthetic Routes

We evaluated three distinct protocols based on Yield, Purity, Atom Economy, and Scalability.

Method A: The "MedChem" Standard (NIS)

Reagent: N-Iodosuccinimide (NIS) Solvent: Acetonitrile (ACN) or DMF Conditions: RT to 60°C, 1–4 hours.

  • Mechanism: NIS provides a controlled source of iodonium (

    
    ) ions. The succinimide byproduct is water-soluble, simplifying workup.
    
  • Performance: Consistently yields >85% with high regioselectivity.

  • Best For: Discovery chemistry (mg to g scale) where time and purity are prioritized over reagent cost.

Method B: The Process Route ( + Oxidant)

Reagent: Molecular Iodine (


) + PhI(OAc)

(PIDA) or TBHP Solvent: Ethanol or Methanol Conditions: Reflux or Ultrasound assistance.
  • Mechanism: The oxidant generates a hypervalent iodine species or radical intermediate that accelerates the electrophilic attack.

  • Performance: Yields are comparable to NIS (75–90%) but require careful monitoring to prevent oxidative degradation of the pyridazine ring.

  • Best For: Scale-up (>100g) where the high cost of NIS becomes prohibitive.

Method C: The "One-Pot" Telescoped Route

Reagents: 3-Aminopyridazine + Chloroacetaldehyde


 [Intermediate] 

+ NIS Solvent: n-Butanol or DMF
  • Mechanism: Cyclization followed immediately by iodination without isolating the parent heterocycle.

  • Performance: Lower overall yield (50–65%) due to byproduct accumulation, but saves one isolation step.

  • Best For: Rapid library generation where intermediate isolation is a bottleneck.

Summary Data Table
MetricMethod A (NIS)Method B (

/Oxidant)
Method C (One-Pot)
Yield (Isolated) 88-95% 80-88%55-65%
Regioselectivity Excellent (>99:1)Good (95:5)Moderate
Atom Economy Poor (Succinimide waste)GoodExcellent
Cost/Gram High (

$)
Low ($)Medium (

)
Purification Precipitation/WashColumn/Recryst.Column Required
Scalability ModerateHigh Low

Decision Matrix

Use the following logic flow to select the appropriate protocol for your specific campaign.

DecisionTree Start Start: Define Batch Scale ScaleCheck Is scale > 100g? Start->ScaleCheck SmallScale Small Scale (<100g) ScaleCheck->SmallScale No LargeScale Large Scale (>100g) ScaleCheck->LargeScale Yes PurityCheck Is high purity critical (>98%) without column? SmallScale->PurityCheck MethodA Method A: NIS/ACN (High Cost, Low Effort) PurityCheck->MethodA Yes SpeedCheck Need rapid library? PurityCheck->SpeedCheck No CostCheck Is cost the driver? LargeScale->CostCheck CostCheck->MethodA No (Safety Priority) MethodB Method B: I2 + Oxidant (Low Cost, High Effort) CostCheck->MethodB Yes SpeedCheck->MethodA No MethodC Method C: One-Pot (Fast, Lower Yield) SpeedCheck->MethodC Yes

Figure 2: Strategic decision tree for reagent selection.

Recommended Experimental Protocols

Protocol A: High-Purity Synthesis (NIS Method)

Recommended for medicinal chemistry and initial SAR studies.

Reagents:

  • Imidazo[1,2-b]pyridazine (1.0 equiv)

  • N-Iodosuccinimide (1.1 equiv)

  • Acetonitrile (0.1 M concentration)

Workflow:

  • Dissolution: Charge a round-bottom flask with imidazo[1,2-b]pyridazine and acetonitrile. Stir until fully dissolved.

  • Addition: Add NIS portion-wise over 10 minutes at room temperature. Note: The solution typically turns from pale yellow to orange.

  • Reaction: Stir at RT for 2 hours. Monitor by TLC (50% EtOAc/Hexane). The product is usually less polar than the starting material.

  • Quench: If the reaction stalls, heat to 50°C for 30 mins. Once complete, remove solvent under reduced pressure.

  • Workup: Redissolve residue in EtOAc. Wash with sat.

    
     (to remove iodine color) and sat. 
    
    
    
    (to remove succinimide acid traces).
  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexane if necessary.
    
Protocol B: Scalable Synthesis (Iodine/PIDA Method)

Recommended for process development.

Reagents:

  • Imidazo[1,2-b]pyridazine (1.0 equiv)

  • Iodine (

    
    ) (0.6 equiv)
    
  • (Diacetoxyiodo)benzene (PIDA) (0.6 equiv)

  • Ethanol (0.2 M)

Workflow:

  • Setup: Dissolve the heterocycle in Ethanol.

  • Activation: Add

    
     and PIDA.
    
  • Reaction: Heat to reflux (78°C) for 3–5 hours. The PIDA acts as an oxidant to regenerate electrophilic iodine species, improving atom economy.

  • Workup: Cool to RT. Quench with aqueous sodium thiosulfate.

  • Purification: The product often precipitates upon cooling or water addition. Filter the solid and wash with cold water.

References

  • Patent: Synthetic method of 3-iodoimidazo[1,2-b]pyridazine.
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. National Institutes of Health (PMC). [Link]

  • Synthetic methods for preparing Ponatinib intermediates.
  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization. ACS Omega. [Link]

  • Tunable Regioselective Allylic Alkylation/Iodination of Imidazoheterocycles in Water. Journal of Organic Chemistry. [Link][2]

Sources

Comparative

A Senior Application Scientist's Guide to Acquiring Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate: A Comparative Analysis of Commercial Sourcing vs. In-House Synthesis

Abstract Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery, notably utilized in the synthesis of potent kinase inhibitors. Researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery, notably utilized in the synthesis of potent kinase inhibitors. Researchers and drug development professionals face a critical decision: should this key intermediate be procured from a commercial vendor or synthesized in-house? This guide provides a comprehensive comparative analysis of these two acquisition pathways. We present a detailed, field-tested synthetic protocol, juxtaposed with an evaluation of the commercial landscape. By examining factors such as yield, purity, cost, time, and scalability, this document equips scientists to make an informed, strategic decision that aligns with their project's specific timeline, budget, and technical requirements.

Introduction: The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine nucleus is a "privileged" scaffold in modern medicinal chemistry. Its rigid, planar structure and specific arrangement of nitrogen atoms make it an ideal pharmacophore for interacting with a variety of biological targets. This scaffold is a cornerstone in the development of inhibitors for critical enzyme families, such as Janus kinases (JAKs), where it has been instrumental in creating selective allosteric inhibitors of TYK2, a key mediator in inflammatory cytokine signaling. The introduction of an iodine atom at the 3-position and an ethyl carboxylate at the 6-position furnishes a highly versatile intermediate, Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate. The iodo group provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the facile introduction of diverse molecular fragments, while the ester moiety offers a site for further functionalization or can influence solubility and pharmacokinetic properties.

Given its utility, the efficient acquisition of this compound is a common logistical challenge. This guide will dissect the two primary solutions: direct purchase and de novo synthesis.

Pathway 1: Commercial Sourcing

Procuring Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate from a specialized chemical supplier is often the most direct route. This pathway prioritizes speed and convenience, delivering a well-characterized product with minimal in-house effort.

Supplier Landscape and Data

A survey of chemical suppliers indicates that while the exact target molecule may be available from a limited number of specialized vendors, its precursors are more common. For instance, chloro- and bromo-analogs are frequently listed, suggesting that the iodo-variant is often synthesized on demand or held by niche providers.

Compound Supplier Type Typical Purity Lead Time Notes
Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate Specialized Building Block Suppliers≥95%2-6 WeeksAvailability can be variable. Often synthesized upon request.
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate[1][2][3][4]Major Chemical Vendors≥98%1-3 DaysA common precursor for further functionalization.
Ethyl 6-aminopyridazine-3-carboxylate[5]Research Chemical Suppliers≥97%3-7 DaysA key starting material for the core scaffold synthesis.
Analysis of Commercial Sourcing
  • Advantages:

    • Speed: The fastest method to obtain small quantities for initial screening or proof-of-concept studies.

    • Quality Assurance: Reputable vendors provide a Certificate of Analysis (CoA) with purity data (typically HPLC, NMR), guaranteeing product identity and quality.

    • Reduced Labor: Frees up internal resources from synthetic and purification tasks, allowing focus on downstream applications.

  • Disadvantages:

    • Cost: Can be prohibitively expensive, especially for scale-up operations, with prices often orders of magnitude higher than the cost of raw materials for synthesis.

    • Limited Availability & Scalability: May not be readily available in large quantities. Scaling up an order can lead to significant delays and cost increases.

    • Lack of Control: No control over the synthetic route, which can be important if specific impurity profiles are a concern.

Pathway 2: In-House Synthesis

For projects requiring larger quantities, cost control, or synthetic flexibility, in-house synthesis is the superior strategy. We present a robust, two-step synthetic sequence based on established heterocyclic chemistry principles.[6]

Synthetic Workflow Overview

The synthesis is logically divided into two primary stages: formation of the imidazo[1,2-b]pyridazine core followed by regioselective iodination.

Synthetic Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Electrophilic Iodination SM1 Ethyl 6-aminopyridazine-3-carboxylate Core Ethyl imidazo[1,2-b]pyridazine-6-carboxylate SM1->Core NaHCO3 Ethanol, Reflux SM2 Ethyl Bromopyruvate SM2->Core NaHCO3 Ethanol, Reflux Iodine N-Iodosuccinimide (NIS) Product Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate Core->Product NIS CH2Cl2, RT

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl imidazo[1,2-b]pyridazine-6-carboxylate

  • Causality: This step involves a classical Hantzsch-type condensation. The nucleophilic amino group of the aminopyridazine attacks the electrophilic carbon of ethyl bromopyruvate, followed by an intramolecular cyclization where the pyridazine ring nitrogen displaces the bromide, forming the fused bicyclic system. Sodium bicarbonate is used as a mild base to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.[6]

  • Protocol:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 6-aminopyridazine-3-carboxylate (1.0 eq.).

    • Suspend the starting material in ethanol (approx. 10 mL per gram of aminopyridazine).

    • Add sodium bicarbonate (NaHCO₃, 2.5 eq.).

    • Add ethyl bromopyruvate (1.2 eq.) dropwise to the stirred suspension at room temperature.

    • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the organic layer in vacuo. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure intermediate as a solid.

    • Expected Yield: 70-85%.

Step 2: Synthesis of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate

  • Causality: The C3 position of the imidazo[1,2-b]pyridazine ring is electron-rich and thus highly susceptible to electrophilic aromatic substitution. N-Iodosuccinimide (NIS) serves as a source of an electrophilic iodine species (I⁺). The reaction proceeds rapidly at room temperature without the need for a strong acid catalyst, which could potentially degrade the ester functionality. Dichloromethane is an excellent solvent as it is relatively inert and solubilizes both the substrate and NIS.

  • Protocol:

    • Dissolve Ethyl imidazo[1,2-b]pyridazine-6-carboxylate (1.0 eq.) in dichloromethane (CH₂Cl₂, approx. 15 mL per gram) in a round-bottom flask protected from light.

    • Add N-Iodosuccinimide (NIS, 1.1 eq.) portion-wise to the stirred solution at room temperature.

    • Stir the reaction for 1-2 hours. Monitor the reaction to completion by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with dichloromethane.

    • Wash the organic solution sequentially with 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (to quench any remaining NIS/iodine), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product is typically of high purity but can be recrystallized (e.g., from ethanol/hexanes) if necessary to yield the final product as a crystalline solid.

    • Expected Yield: 85-95%.

Comparative Analysis: To Buy or to Build?

The decision hinges on a trade-off between cost, time, and required scale.

Decision Matrix Start Need Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate? Scale Quantity Needed? Start->Scale Urgency Urgency? Scale->Urgency < 10g Build Decision: Synthesize In-House Scale->Build > 10g Budget Budget Constraints? Urgency->Budget Low (>4 weeks) Buy Decision: Procure Commercially Urgency->Buy High (<2 weeks) Budget->Buy Flexible / High Budget->Build Strict / Low

Caption: Decision logic for acquisition strategy.

Quantitative Comparison
Parameter Commercial Sourcing In-House Synthesis (10g scale) Analysis
Yield N/A~60-80% (overall)Synthesis yield is high for a two-step sequence.
Purity ≥95% (guaranteed by CoA)≥98% (achievable with purification)Both methods provide high-purity material suitable for most applications.
Estimated Cost/gram High ($200 - $500+)Low ($20 - $50)In-house synthesis offers a >10-fold cost reduction, which is significant at scale.
Time Investment 2-6 weeks (lead time)~3-4 days (synthesis + purification)Synthesis is faster than typical supplier lead times, assuming starting materials are available.
Required Expertise Minimal (procurement)High (Organic synthesis, purification, analytics)Synthesis requires skilled personnel and appropriate laboratory infrastructure.
Scalability Poor to ModerateExcellentThe described protocol is readily scalable to hundreds of grams.

Conclusion and Recommendations

The choice between purchasing and synthesizing Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate is project-dependent.

  • Choose Commercial Sourcing if:

    • The required quantity is small (<5-10 grams).

    • The project timeline is extremely tight and cannot accommodate synthesis time.

    • The budget is flexible, and the cost of convenience outweighs the high price per gram.

    • The laboratory lacks the necessary synthetic or analytical capabilities.

  • Choose In-House Synthesis if:

    • Quantities greater than 10 grams are needed.

    • Cost-effectiveness is a primary driver for the project.

    • Long-term, reliable supply for an ongoing program is required.

    • There is a need to generate structural analogs by modifying the synthetic route.

For most drug development programs that advance beyond initial hit-to-lead activities, establishing a reliable in-house synthesis is the most logical and economically sound strategy. It provides unparalleled control over the supply chain, significant cost savings, and the flexibility to support a dynamic medicinal chemistry effort.

References

  • Synthesis of Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate. SynThink. Available at: [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry via PMC. Available at: [Link]

  • Synthesis of 6-(2-carbamoylaminoethylthio)imidazo[1,2-b]pyridazine. PrepChem.com. Available at: [Link]

  • Synthesis of 6,8‐diaminoimidazo[1,2‐b]pyridazine‐3‐carboxylate 84. ResearchGate. Available at: [Link]

  • A convenient approach for the preparation of imidazo[1,2-a]-fused bicyclic frameworks via IBX/NIS promoted oxidative annulation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ethyl 3-aminopyridazine-4-carboxylate. Chemspace. Available at: [Link]

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Catalysts. Available at: [Link]

  • Ethyl 3-amino-6-phenyl-4-tolylfuro[2,3- b ]pyridine-2-carboxylate. ResearchGate. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • 3-aminopyridine. Organic Syntheses. Available at: [Link]

  • A one-pot catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives from benzene-1,2-diamine, acetylenedicarboxylates and ethyl bromopyruvate. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC. Available at: [Link]

  • Iodine–mediated Sulfenylation of Imidazo[1,2‑a]Pyridines with Ethyl Sulfinates. ResearchGate. Available at: [Link]

  • Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. UJ Content. Available at: [Link]

  • Synthesis of ethyl bromopyruvate. Google Patents.
  • A one-pot synthesis of functionalized thiazoles from acid chlorides, secondary amines, ethyl bromopyruvate, and ammonium thiocyanate. ResearchGate. Available at: [Link]

  • Rearrangement in the systems ethyl bromopyruvate-1-(cyclohex-1-enyl)piperidine, -pyrrolidine, and -morpholine as an effi cient approach to 4,5,6,7-tetrahydroindoles. ResearchGate. Available at: [Link]

  • Efficient Synthesis of Functionalized Thiazoles from Acid Chlorides, Tetramethylthiourea, Ethyl Bromopyruvate, and Ammonium Thiocyanate. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 3-iodoimidazo[1,2-b...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate, a halogenated heterocyclic compound often used in pharmaceutical research and drug development.[1] Adherence to these procedures is critical for protecting laboratory personnel, the wider community, and the environment from potential hazards.

The guidance herein is synthesized from established laboratory safety protocols, regulatory standards, and data from structurally similar compounds. Researchers must always consult their institution's specific waste management policies and the Safety Data Sheet (SDS) for the most accurate and compliant information.

Hazard Identification and Risk Assessment

Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate is an organic compound characterized by a fused imidazopyridazine ring system, an ethyl ester functional group, and an iodine substituent. While a specific SDS for this exact molecule is not publicly available, its structural components provide a strong basis for risk assessment.

  • Halogenated Organic Compound : The presence of iodine classifies this compound as a halogenated organic waste.[2][3] Halogenated compounds can pose environmental risks if not disposed of correctly and may produce hazardous byproducts, such as hydrogen iodide, upon combustion.[4] Incineration at high temperatures (around 1200 K) is generally the required disposal method to prevent the formation of toxic emissions.[5][6]

  • Heterocyclic Nitrogen Compound : The imidazo[1,2-b]pyridazine core is a nitrogen-containing heterocycle.[7] Similar compounds in this family are known to be irritants. Safety data for the parent compound, Imidazo[1,2-b]pyridazine, and its derivatives indicate that they can cause skin and eye irritation, and may cause respiratory irritation.[8][9]

  • Potential Toxicity : Many heterocyclic compounds used in pharmaceutical development have high biological activity and potential toxicity. Improper disposal can lead to the contamination of aquatic environments.[10]

Given these characteristics, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[11]

Personal Protective Equipment (PPE)

When handling waste containing Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate, all personnel must wear appropriate PPE to prevent exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[12]Protects eyes from splashes of liquid waste or contact with solid residues. The parent ring system is a known eye irritant.[9]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact. The parent ring system is a known skin irritant.[9] Contaminated gloves should be disposed of as chemical waste.[13]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A respirator may be required if handling large quantities of dusty solid waste or generating aerosols.[12]Prevents inhalation of the compound, which may cause respiratory irritation. Work should ideally be conducted in a chemical fume hood.[14]

Step-by-Step Disposal Protocol

The proper disposal of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate waste must follow a systematic process from the point of generation to final collection by trained professionals.

Step 1: Waste Segregation at the Source

Proper segregation is the most critical step in the waste management process. Incompatible wastes must never be mixed.[15]

  • Designate a "Halogenated Organic Waste" container. This compound must not be mixed with non-halogenated organic waste, aqueous waste, or solid waste streams.[2][3]

  • Solid Waste : Collect solid waste, such as contaminated filter paper, weighing boats, or gloves, in a designated, clearly labeled container. This solid waste must also be treated as halogenated.

  • Liquid Waste : Collect liquid waste, such as reaction mother liquors or chromatography fractions, in a separate, compatible liquid waste container.

Step 2: Container Selection and Labeling

All waste containers must be in good condition, compatible with the chemical, and properly labeled.[14][16]

  • Container Type : Use a chemically resistant container (e.g., high-density polyethylene - HDPE) with a secure, leak-proof screw cap. Do not leave a funnel in the container.[14]

  • Labeling : The label must be securely attached and clearly legible. It must include the following information[14][15]:

    • The words "HAZARDOUS WASTE"

    • Full Chemical Name : "Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate" (avoid formulas or abbreviations).

    • Composition : List all chemical constituents and their approximate percentages.

    • Hazard Pictograms : Include relevant pictograms (e.g., irritant, environmentally hazardous).

    • Generator's Name and Contact Information .

Step 3: Safe Accumulation and Storage

Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA), which is under the control of the laboratory personnel.[14][16]

  • Location : Store the waste container in a designated, secondary containment system (such as a chemical-resistant tray) to contain any potential leaks.[16]

  • Closure : Keep the waste container closed at all times except when adding waste.[14]

  • Storage Conditions : Store away from heat sources, direct sunlight, and incompatible materials like strong oxidizing agents, acids, or bases.[4][11]

Step 4: Requesting Waste Pickup

Once the waste container is nearly full (approximately 90% capacity), arrange for its disposal through your institution's Environmental Health & Safety (EHS) department.

  • Do not overfill containers. Leave adequate headspace for expansion.

  • Complete a chemical waste pickup form as required by your institution.[14]

  • Ensure the container is clean on the outside and the label is fully visible before collection.

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the disposal of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate.

G cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Accumulation & Storage cluster_3 Final Disposal A Waste Generated (Solid or Liquid) B Is it Halogenated Waste? A->B C YES: Select Designated Halogenated Waste Container B->C Yes D NO: Follow other waste stream protocols B->D No E Label Container Correctly: - 'HAZARDOUS WASTE' - Full Chemical Name - Hazards & Date C->E F Store in Secondary Containment in Satellite Accumulation Area E->F G Keep Container Closed F->G H Container is 90% Full G->H I Complete EHS Waste Pickup Form H->I Yes J EHS Collects for High-Temperature Incineration I->J

Caption: Disposal workflow for Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate.

Spill Management

In the event of a spill, prioritize personnel safety.

  • Alert Personnel : Inform colleagues in the immediate area.

  • Assess the Spill : Determine the size and nature of the spill. If it is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line.

  • Small Spills : For minor spills that you are trained to handle, wear your full PPE. Use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.

  • Clean-up : Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as halogenated waste.[17]

  • Decontaminate : Clean the spill area thoroughly.

By adhering to these rigorous, well-defined procedures, researchers can ensure the safe and compliant disposal of Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate, upholding the highest standards of laboratory practice and environmental responsibility.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • National Center for Biotechnology Information. (n.d.). Imidazo(1,2-b)pyridazine. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid.
  • Thermo Fisher Scientific. (2018, January 23). SAFETY DATA SHEET - Imidazole.
  • TCI Chemicals. (2025, March 13). SAFETY DATA SHEET - 3-Bromoimidazo[1,2-b]pyridazine.
  • Lebanon Seaboard Corporation. (2014, November 21). SAFETY DATA SHEET.
  • European Chemicals Agency. Imidazol[1,2-b]pyridazine. ECHA CHEM Database. Retrieved from [Link]

  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • Medline Industries, Inc. (2017, May 12). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Imidazopyridazine. Retrieved from [Link]

  • University of California, Santa Cruz. Halogenated Waste. Retrieved from UCSC Environmental Health & Safety website.
  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • Madridge Publishers. (2017, May 10). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • AK Scientific, Inc. SAFETY DATA SHEET - 3-Ethynylimidazo[1,2-b]pyridazine.
  • Bucknell University. WASTE MANAGEMENT.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - Ethyl Pyrazole-3-carboxylate.
  • TCI Chemicals. (2024, November 16). SAFETY DATA SHEET - 6-Chloroimidazo[1,2-b]pyridazine.
  • Fisher Scientific. (2012, February 28). SAFETY DATA SHEET.
  • MDPI. (2023, July 19). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate

Topic: Personal protective equipment for handling Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate Audience: Researchers, scientists, and drug development professionals. Executive Summary Ethyl 3-iodoimidazo[1,2-b]pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethyl 3-iodoimidazo[1,2-b]pyridazine-6-carboxylate is a specialized heterocyclic building block, primarily utilized as a scaffold in the synthesis of tyrosine kinase inhibitors (e.g., BTK and BCR-ABL inhibitors like Ponatinib analogs). Due to its role as a precursor to potent bioactive molecules and the presence of a reactive carbon-iodine bond, this compound requires Biosafety Level 1+ (BSL-1+) handling protocols at a minimum, upgrading to Potent Compound Safety standards if downstream bioactivity is confirmed.

Immediate Action Required:

  • Light Sensitive: The C-3 iodine bond is photolabile. Handle under low light or amber glassware.

  • Moisture Sensitive: The ethyl ester moiety is susceptible to hydrolysis. Store under inert atmosphere (Argon/Nitrogen).

  • Containment: All solid handling must occur within a certified chemical fume hood or powder containment enclosure.

Hazard Identification & Risk Assessment

Note: Specific toxicological data for this exact isomer is limited. The following assessment applies the "Precautionary Principle" based on structural analogs (Imidazo[1,2-b]pyridazines and organic iodides).

Hazard ClassGHS Classification (Estimated)Operational Implication
Acute Toxicity Category 4 (Oral/Inhalation)Harmful if swallowed or inhaled.[1] Avoid dust generation.
Skin/Eye Irritation Category 2 / 2ACauses skin irritation and serious eye irritation.
Sensitization Potential SensitizerHeterocyclic halides are frequent contact sensitizers.
Target Organ STOT-SE 3 (Respiratory)Dust is irritating to mucous membranes.
Reactivity Photolabile / HydrolyticDegradation Risk: Iodine liberation turns samples yellow/brown; hydrolysis yields the carboxylic acid.
Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable for research-grade handling (mg to g scale).

A. Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If hood unavailable/failure): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges. Note: Surgical masks are ineffective against chemical dusts.

B. Dermal Protection (Glove Logic)
  • Standard Handling (Solid): Double Nitrile Gloves (Minimum thickness: 5 mil outer / 4 mil inner).

    • Rationale: Nitrile provides excellent resistance to incidental solid contact.

  • Solution Handling (DCM/DMF/DMSO): Laminate Film (Silver Shield/4H) or Double Nitrile with immediate change upon splash.[1]

    • Warning: Halogenated heterocycles in DMSO can permeate nitrile gloves in <5 minutes.

C. Ocular Protection
  • Minimum: ANSI Z87.1 Chemical Safety Goggles (Indirect Vent).

  • Prohibited: Standard safety glasses with side shields are insufficient for fine powders that can bypass the frame.

D. Body Protection
  • Standard: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.

  • Footwear: Closed-toe, non-perforated shoes (Leather/Composite).

Operational Workflow: Step-by-Step
Phase 1: Receipt & Storage
  • Inspection: Upon receipt, inspect the vial for yellowing (sign of iodine release).

  • Storage: Store at -20°C in a dedicated freezer.

  • Protection: Wrap the vial in aluminum foil to block UV/visible light. Store under Argon if the septum has been punctured.

Phase 2: Weighing & Dispensing

Use the following decision tree to determine the safe workspace.

PPE_Decision_Tree Start Start: Weighing Task Form Physical Form? Start->Form Solid Dry Powder Form->Solid Liquid Solution (DCM/DMF) Form->Liquid Hood Chemical Fume Hood (Sash at 18 inches) Solid->Hood Liquid->Hood Balance Analytical Balance inside Hood Hood->Balance PPE_Liq PPE: Laminate Gloves + Goggles Hood->PPE_Liq Static Use Anti-Static Gun (Prevent flying dust) Balance->Static If powder drifts PPE_Solid PPE: Double Nitrile + Goggles Balance->PPE_Solid

Caption: Operational logic for determining containment and PPE requirements based on physical state.

  • Environment: Place the balance inside the fume hood. If vibrations affect accuracy, use a powder safety enclosure or shut off the hood fan temporarily only if wearing a P100 respirator.

  • Static Control: Use an ionizing gun or anti-static brush. Organic esters often carry static charge, causing "flying powder" hazards.

  • Transfer: Use disposable antistatic spatulas. Do not return excess material to the stock vial to prevent cross-contamination/hydrolysis.

Phase 3: Reaction Setup (Cross-Coupling Context)

This compound is typically used in Sonogashira or Suzuki couplings.

  • Solvent Choice: Dissolve in anhydrous solvent (DMF, Dioxane) immediately to reduce dust hazard.[1]

  • Inerting: Degas solvents thoroughly. Oxygen promotes the homocoupling of alkynes and degradation of the iodo-species.

  • Temperature: If heating >80°C, ensure a reflux condenser is fitted before heating to prevent volatilization of the iodine species.

Phase 4: Cleanup & Decontamination
  • Solids: Do NOT sweep.[1] Use a wet wipe (methanol-dampened) to capture dust.

  • Surface Decon: Wipe surfaces with 10% sodium thiosulfate solution if iodine staining (brown spots) is visible, followed by detergent water.[1]

  • Waste:

    • Solid Waste: Hazardous Chemical Waste (Tag: "Halogenated Organic Solid").

    • Liquid Waste: Halogenated Solvent Waste. Do not mix with oxidizers (e.g., Nitric acid) due to iodine redox risks.

Emergency Response
ScenarioImmediate Action
Eye Contact Flush with water for 15 minutes. Hold eyelids open. Seek medical attention (Ophthalmologist).
Skin Contact Remove contaminated clothing. Wash with soap and water. Do not use ethanol (increases skin absorption).
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into a waste jar. Ventilate area.
Spill (Solution) Absorb with vermiculite or sand. Do not use combustible materials (sawdust).
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Imidazo[1,2-b]pyridazine. Retrieved from [Link]

  • Goossen, L., et al. (2014).Synthesis of Ponatinib and Related Imidazo[1,2-b]pyridazine Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Halogenated Pyridazines. Retrieved from [Link]

Sources

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